Product packaging for 2-Amino-5-methylbenzohydrazide(Cat. No.:CAS No. 28461-49-6)

2-Amino-5-methylbenzohydrazide

Cat. No.: B1272645
CAS No.: 28461-49-6
M. Wt: 165.19 g/mol
InChI Key: TYOORXFLYLJSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-methylbenzohydrazide (CAS 28461-49-6) is a chemical building block of interest in organic synthesis and medicinal chemistry research. With the molecular formula C8H11N3O, this compound features both hydrazide and aromatic amine functional groups, making it a versatile precursor for the development of more complex molecules . While direct biological data for this specific compound is limited in the available literature, its structure is closely related to other 2-aminobenzohydrazide derivatives which have been used to synthesize complexes with rare earth metals, suggesting potential applications in materials science and as a ligand in coordination chemistry . Furthermore, the core hydrazide functional group is a key moiety in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles and thiazoles, which are often explored for their bioactive properties . As a research chemical, this compound can serve as a starting material in the design and synthesis of novel compounds for investigative purposes, including the potential development of agents with antioxidant or anti-inflammatory activity, as seen in studies on structurally similar molecules . This product is intended for research and development applications only and is not for medicinal, household, or other uses. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B1272645 2-Amino-5-methylbenzohydrazide CAS No. 28461-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOORXFLYLJSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378947
Record name 2-Amino-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28461-49-6
Record name 2-Amino-5-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 2-Amino-5-methylbenzohydrazide, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.

Introduction

This compound is a substituted aromatic hydrazide derivative. The presence of the amino group, the methyl substituent on the benzene ring, and the hydrazide functionality make it a versatile building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its structural motifs are of interest in medicinal chemistry due to their potential to interact with various biological targets. A clear and reliable method for its synthesis and comprehensive characterization is therefore crucial for its application in research and development.

This guide details a robust two-step synthetic pathway starting from the commercially available 2-amino-5-methylbenzoic acid. It further outlines the full suite of analytical techniques required to confirm the identity, purity, and structure of the synthesized compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: (1) Fischer esterification of 2-amino-5-methylbenzoic acid to its methyl ester, followed by (2) hydrazinolysis of the resulting ester with hydrazine hydrate.

Step 1: Synthesis of Methyl 2-amino-5-methylbenzoate

The initial step involves the conversion of the carboxylic acid group of 2-amino-5-methylbenzoic acid into a methyl ester. This is a classic Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Methanol is used in excess to drive the equilibrium towards the product side.

Causality of Experimental Choices:

  • Acid Catalyst (Sulfuric Acid): A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.

  • Excess Methanol: The use of methanol as the solvent and in large excess ensures that the reaction equilibrium is shifted towards the formation of the ester, maximizing the yield.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylbenzoic acid (15.1 g, 0.1 mol).[1][2]

  • Add methanol (100 mL) to the flask and stir the suspension.

  • Carefully add concentrated sulfuric acid (3 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl 2-amino-5-methylbenzoate, which can be used in the next step without further purification or can be purified by column chromatography.

Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized methyl ester. The ester is reacted with hydrazine hydrate, where the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the methoxy group to form the desired benzohydrazide.

Causality of Experimental Choices:

  • Hydrazine Hydrate: This is a potent nucleophile and the source of the hydrazide functional group. An excess is often used to ensure complete conversion of the ester.

  • Ethanol as Solvent: Ethanol is a good solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.

  • Reflux Conditions: Heating is necessary to overcome the activation energy barrier for the nucleophilic acyl substitution.

Experimental Protocol:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the crude methyl 2-amino-5-methylbenzoate (16.5 g, 0.1 mol) in ethanol (100 mL).

  • To this solution, add hydrazine hydrate (10 mL, ~0.2 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis 2-Amino-5-methylbenzoic_Acid 2-Amino-5-methylbenzoic Acid Reagents1 Methanol (excess) Sulfuric Acid (cat.) 2-Amino-5-methylbenzoic_Acid->Reagents1 Methyl_2-amino-5-methylbenzoate Methyl 2-amino-5-methylbenzoate Reagents1->Methyl_2-amino-5-methylbenzoate Reagents2 Hydrazine Hydrate Ethanol Methyl_2-amino-5-methylbenzoate->Reagents2 This compound This compound Reagents2->this compound

Caption: A two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended.

Physical Properties
PropertyExpected Value
Molecular FormulaC₈H₁₁N₃O
Molecular Weight165.19 g/mol
AppearanceWhite to off-white crystalline solid
Melting PointTo be determined experimentally
SolubilitySoluble in methanol, ethanol, DMSO; sparingly soluble in water
Spectroscopic Analysis

1. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3]

Experimental Protocol:

  • Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Scan in the range of 4000-400 cm⁻¹.[4]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3400-3200N-H stretching (asymmetric and symmetric) of -NH₂ and -NHNH₂Strong, Broad
3100-3000C-H stretching (aromatic)Medium
2960-2850C-H stretching (aliphatic, -CH₃)Medium
1640-1600C=O stretching (amide I)Strong
1620-1580N-H bending (amine)Medium
1550-1500N-H bending (amide II)Medium
1500-1400C=C stretching (aromatic)Medium

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure.

Experimental Protocol:

  • Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0s (broad)1H-CONHH -
~7.0s1HAromatic H (C6-H)
~6.8d1HAromatic H (C4-H)
~6.5d1HAromatic H (C3-H)
~4.8s (broad)2H-NH ₂ (aromatic)
~4.3s (broad)2H-NHNH
~2.1s3H-CH

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~145C-NH₂ (C2)
~130C-CH₃ (C5)
~128Aromatic CH (C4)
~125Aromatic CH (C6)
~118C-CONHNH₂ (C1)
~115Aromatic CH (C3)
~20-CH₃

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

  • Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive ion mode.

Expected Mass Spectrometry Data:

m/z ValueInterpretation
166.09[M+H]⁺ (protonated molecular ion)
149.06[M-NH₂]⁺ (loss of amino group)
135.08[M-NHNH₂]⁺ (loss of hydrazinyl group)
121.07[M-CONHNH₂]⁺ (loss of hydrazide group)

Characterization Workflow Diagram:

Characterization_Workflow cluster_techniques Characterization Techniques Synthesized_Product Synthesized this compound Physical_Properties Physical Properties (Melting Point, Appearance) Synthesized_Product->Physical_Properties IR_Spectroscopy IR Spectroscopy Synthesized_Product->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized_Product->Mass_Spectrometry Structural_Confirmation Structural Confirmation and Purity Assessment Physical_Properties->Structural_Confirmation IR_Spectroscopy->Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation

Caption: Workflow for the characterization of this compound.

Applications and Significance

This compound is a key intermediate in the synthesis of various biologically active molecules. The amino group can be diazotized and converted into other functional groups, or it can be used in condensation reactions to form Schiff bases.[6] The hydrazide moiety is a precursor for the synthesis of numerous five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles, which are known to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[7]

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. The described two-step synthesis is efficient and utilizes readily available starting materials. The comprehensive characterization workflow, employing a combination of physical and spectroscopic methods, ensures the unambiguous identification and purity assessment of the final product. The information presented herein should serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

The Expanding Therapeutic Landscape of Novel Benzohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzohydrazide and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse pharmacological applications of novel benzohydrazide derivatives. We delve into the mechanistic underpinnings of their action as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents. Furthermore, this guide presents detailed experimental protocols and workflows, supported by computational modeling, to empower researchers in the rational design and evaluation of new therapeutic candidates based on the benzohydrazide scaffold.

Introduction: The Benzohydrazide Core as a Privileged Scaffold

The benzohydrazide moiety, characterized by a benzene ring attached to a hydrazide group (-CONHNH2), serves as a critical pharmacophore in a multitude of clinically relevant drugs.[1][2] Its unique structural features, including the ability to form stable hydrazone linkages and participate in various non-covalent interactions, make it an attractive starting point for the design of novel therapeutic agents.[3][4] The versatility of the benzohydrazide core allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.[1] This guide will explore the chemical space of benzohydrazide derivatives and their burgeoning potential in addressing a wide range of diseases.

Synthetic Strategies for Novel Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives typically involves a straightforward condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone.[3][5] This reaction, often catalyzed by a small amount of acid, proceeds with high efficiency and yields the corresponding N'-substituted benzohydrazide, commonly a Schiff base.[6][7]

General Synthesis Protocol

A common and efficient method for synthesizing benzohydrazide derivatives is through the reaction of a primary aromatic amine with an acyl halide to form an amide, which is then reacted with hydrazine hydrate.[1] Alternatively, direct condensation of a carboxylic acid ester with hydrazine hydrate is a widely used approach.[1]

Experimental Protocol: Synthesis of N'-[4-(substituted)benzylidene]benzohydrazides

  • Step 1: Preparation of Benzohydrazide. To a solution of methyl benzoate (0.01 mol) in ethanol (20 mL), add hydrazine hydrate (0.012 mol).[1] Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. The resulting white precipitate of benzohydrazide is filtered, washed with cold ethanol, and dried under vacuum.[1]

  • Step 2: Synthesis of Schiff Bases. Dissolve the synthesized benzohydrazide (0.01 mol) in ethanol (30 mL). Add the desired substituted aromatic aldehyde (0.01 mol) and a catalytic amount of glacial acetic acid (2-3 drops).[6] Reflux the mixture for 2-4 hours. After cooling, the precipitated product is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the pure N'-[4-(substituted)benzylidene]benzohydrazide.[6]

The choice of solvent and catalyst can be optimized to improve reaction times and yields. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating methods.[2][8]

A Spectrum of Biological Activities

The true power of the benzohydrazide scaffold lies in the diverse array of biological activities exhibited by its derivatives. By strategically modifying the substituents on the aromatic rings, researchers can tailor the compounds to target specific biological pathways with high potency and selectivity.

Antimicrobial Activity

Benzohydrazide derivatives have demonstrated significant potential as antimicrobial agents against a broad range of pathogenic bacteria and fungi.[9][10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[4][7]

The azomethine group (-C=N-) present in many benzohydrazide-derived Schiff bases is crucial for their antimicrobial effects.[6] These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Aspergillus niger.[5][6] For instance, (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide has been reported to exhibit potent activity against E. coli.[6]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for evaluating the antimicrobial activity of benzohydrazide derivatives.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of novel benzohydrazide derivatives.[12][13][14] These compounds can induce apoptosis, inhibit cell proliferation, and target specific signaling pathways implicated in cancer progression.

One prominent mechanism involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[12][13][14] Overexpression of EGFR is a hallmark of many solid tumors.[12] Certain benzohydrazide derivatives containing dihydropyrazole moieties have been shown to be potent EGFR kinase inhibitors, exhibiting significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).[12][13][14] For example, one such derivative, compound H20, displayed IC50 values in the sub-micromolar range against these cell lines.[12][13]

Signaling Pathway: EGFR Inhibition by Benzohydrazide Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF EGF->EGFR Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR

Caption: Inhibition of the EGFR signaling pathway by benzohydrazide derivatives.

Table 1: In Vitro Antiproliferative Activities (IC50, µM) of Selected Benzohydrazide Derivatives

CompoundA549MCF-7HeLaHepG2EGFR Kinase IC50 (µM)
H20 0.460.290.150.210.08
Erlotinib ----0.03

Data adapted from studies on benzohydrazide derivatives as EGFR kinase inhibitors.[12][13]

Enzyme Inhibition

Benzohydrazide derivatives are effective inhibitors of various enzymes implicated in disease pathogenesis. Their ability to chelate metal ions in enzyme active sites or form stable interactions with key amino acid residues contributes to their inhibitory action.[15][16][17]

  • Urease Inhibition: Some N'-benzylidene-4-tert-butylbenzohydrazide derivatives have shown potent urease inhibitory activity, with some compounds being more active than the standard inhibitor thiourea.[16] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

  • Cholinesterase Inhibition: Derivatives of benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[17][18][19] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

  • Carbonic Anhydrase Inhibition: Benzohydrazide derivatives have also been identified as inhibitors of human carbonic anhydrase isozymes I and II (hCA-I and hCA-II).[15] These enzymes are therapeutic targets for various conditions, including glaucoma and hypertension.

Other Biological Activities

The therapeutic potential of benzohydrazide derivatives extends to several other areas:

  • Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways.[3][20]

  • Antioxidant Activity: The ability to scavenge free radicals and chelate metal ions imparts antioxidant properties to some benzohydrazide derivatives, which is beneficial in conditions associated with oxidative stress.[2][8]

  • Anticonvulsant Activity: Several studies have reported the anticonvulsant effects of benzohydrazide derivatives in various animal models of epilepsy.[21][22][23]

Structure-Activity Relationship (SAR) and Computational Insights

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective benzohydrazide derivatives.[24][25] Computational tools, such as molecular docking, play a crucial role in elucidating the binding modes of these compounds with their biological targets and predicting their activity.[8][12]

Molecular docking studies have revealed that the benzohydrazide moiety can form key hydrogen bonds and hydrophobic interactions within the active sites of enzymes like EGFR and cholinesterases.[12][18] The nature and position of substituents on the aromatic rings significantly influence the binding affinity and, consequently, the biological activity. For instance, electron-donating groups on the phenyl ring have been shown to enhance urease inhibition.[16]

Workflow for In Silico Drug Design and Evaluation

Caption: A computational workflow for the design and evaluation of novel benzohydrazide derivatives.

Future Perspectives and Conclusion

The diverse and potent biological activities of novel benzohydrazide derivatives underscore their immense potential in drug discovery and development. The ease of synthesis and the ability to readily modify their structure make them an attractive scaffold for generating extensive compound libraries for high-throughput screening.

Future research should focus on:

  • Lead Optimization: Further refining the structure of promising lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying the observed biological effects.

  • In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies to evaluate the therapeutic efficacy and safety of the most promising candidates.[26]

References

The Hydrazide Core: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] This technical guide delves into the untapped potential of a specific, functionalized derivative: 2-Amino-5-methylbenzohydrazide. By dissecting its structural components—the primary aromatic amine, the methyl group, and the reactive hydrazide moiety—we can project its potential applications across several therapeutic areas. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a scientifically grounded exploration of its synthetic accessibility, potential as an enzyme inhibitor, and its promise in developing novel anticancer, antimicrobial, and antioxidant agents. We will explore the causality behind experimental designs and provide actionable protocols to validate these hypotheses, bridging theoretical potential with practical application.

Introduction: The Architectural Promise of this compound

The hydrazide functional group (-CONHNH2) is a cornerstone of medicinal chemistry, renowned for its versatile reactivity and its presence in established drugs like the antitubercular agent isoniazid and the antidepressant isocarboxazid.[2][3] The hydrazide moiety is a versatile synthon for creating a plethora of heterocyclic compounds, including oxadiazoles and pyrazoles, which themselves are valuable pharmacophores.[2][4][5]

The subject of this guide, this compound, presents a unique combination of functional groups that enhance its potential as a drug discovery starting point:

  • The Benzohydrazide Core: Provides a rigid scaffold and key hydrogen bonding donors and acceptors for molecular recognition at target sites. It is associated with a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][6]

  • The 2-Amino Group: This primary aromatic amine can act as a potent hydrogen bond donor and a nucleophilic center. Its position ortho to the hydrazide linker can facilitate intramolecular hydrogen bonding, influencing conformation, and can be crucial for chelation or interaction with specific amino acid residues in an enzyme's active site.

  • The 5-Methyl Group: This small alkyl group can provide beneficial lipophilicity, potentially enhancing membrane permeability. It also offers a site for metabolic transformation or can engage in van der Waals interactions within a binding pocket, subtly influencing selectivity and potency.

This guide will systematically explore the therapeutic avenues suggested by this unique molecular architecture.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of benzohydrazide derivatives is typically a straightforward and high-yielding process, making this class of compounds highly attractive for library synthesis and lead optimization.[2][7] The conventional method involves the condensation reaction between a carboxylic acid ester and hydrazine hydrate.[2]

A plausible synthetic route to this compound is outlined below.

Proposed Synthetic Workflow

Synthetic_Workflow start 2-Amino-5-methylbenzoic acid ester Methyl 2-amino-5-methylbenzoate start->ester Esterification (MeOH, H2SO4, Reflux) hydrazide This compound ester->hydrazide Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2-Amino-5-methylbenzoic acid

  • To a solution of 2-Amino-5-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-5-methylbenzoate.

Step 2: Hydrazinolysis to form this compound

  • Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates out of solution.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to afford the final product, this compound.[8] Characterization would be confirmed using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Potential Therapeutic Application I: Enzyme Inhibition

The structural features of this compound make it an intriguing candidate for an enzyme inhibitor. The hydrazide moiety can chelate metal ions in metalloenzymes or form key hydrogen bonds in an active site. The 2-amino group provides an additional strong interaction point.

Target Class: Histone Deacetylases (HDACs)

HDAC inhibitors are an established class of anticancer agents. Many known HDAC inhibitors feature a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface. The hydrazide group can function as an effective zinc-binding moiety.

Target Class: Monoamine Oxidases (MAOs)

MAO inhibitors are used to treat depression and neurodegenerative disorders. Several established MAO inhibitors, such as iproniazid and nialamide, contain a hydrazide core.[2] The mechanism often involves the formation of a reactive intermediate that covalently modifies the FAD cofactor of the enzyme.

Hypothetical Mechanism: Competitive Inhibition

Competitive inhibitors bind to the active site of an enzyme, preventing the substrate from binding.[9] Increasing the substrate concentration can overcome this type of inhibition.[9]

Competitive_Inhibition cluster_0 Normal Reaction cluster_1 Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S S Substrate P Product ES->P Reaction P->E + E E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I I Inhibitor (this compound) G A Scaffold Selection (this compound) B Library Synthesis (Combinatorial Chemistry) A->B C In Vitro Screening (e.g., MTT Assay) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vivo Testing (Xenograft Models) E->F G Preclinical Development F->G

References

A Predictive Guide to the Spectroscopic Characterization of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Amino-5-methylbenzohydrazide (CAS No. 28461-49-6).[1][2] In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from analogous benzohydrazide derivatives to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related compounds.

Introduction: The Significance of Spectroscopic Elucidation

This compound, with its distinct arrangement of an aromatic amine, a methyl substituent, and a hydrazide moiety, presents a unique spectroscopic fingerprint. The accurate interpretation of this fingerprint is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. Benzohydrazide derivatives are known to play a vital role in medicinal chemistry due to their wide range of biological activities.[3][4] This guide is structured to provide a comprehensive, in-depth understanding of the expected spectroscopic data, moving beyond mere data listing to explain the underlying principles and rationale for the predicted spectral features.

Molecular Structure and Key Functional Groups

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Figure 1: Chemical structure of this compound.

The key structural features that will dominate the spectroscopic data are:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

  • Amine Group (-NH₂): A primary aromatic amine.

  • Methyl Group (-CH₃): An aliphatic substituent on the aromatic ring.

  • Hydrazide Group (-CONHNH₂): An amide-like functional group with a nitrogen-nitrogen single bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
Aromatic-H (ortho to -NH₂)~6.6 - 6.8d~8.0Shielded by the electron-donating amino group.
Aromatic-H (ortho to -CH₃)~6.9 - 7.1dd~8.0, ~2.0Influenced by both the amino and methyl groups.
Aromatic-H (ortho to -CONHNH₂)~7.2 - 7.4d~2.0Deshielded by the electron-withdrawing hydrazide group.
-NH₂ (Amine)~4.5 - 5.5br s-Broad signal due to quadrupolar relaxation and potential hydrogen bonding.
-CH₃ (Methyl)~2.2 - 2.4s-Typical chemical shift for a methyl group on an aromatic ring.
-NH- (Hydrazide)~8.0 - 9.0br s-Deshielded proton on the nitrogen adjacent to the carbonyl group.
-NH₂ (Hydrazide)~4.0 - 5.0br s-Protons on the terminal nitrogen of the hydrazide.
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (Carbonyl)~165 - 170Characteristic chemical shift for an amide/hydrazide carbonyl carbon.[3]
C-NH₂ (Aromatic)~145 - 150Carbon directly attached to the electron-donating amino group.
C-CH₃ (Aromatic)~130 - 135Substituted aromatic carbon.
C-CONHNH₂ (Aromatic)~120 - 125Quaternary carbon attached to the hydrazide group.
Aromatic CH~115 - 130Range for the three protonated aromatic carbons.
-CH₃ (Methyl)~20 - 25Typical chemical shift for an aromatic methyl carbon.
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[5]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize the compound and slow down the exchange of labile N-H protons.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Employ a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use an acquisition time of at least 3-4 seconds for good resolution.

    • Apply a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Use a proton-decoupled pulse program.

    • Set the spectral width to encompass all carbon chemical shifts (e.g., 0-200 ppm).

    • Use an acquisition time of 1-2 seconds.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption line shapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6]

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale for Prediction
N-H Stretch (Amine)3300 - 3500Medium-Strong (doublet)Characteristic of a primary amine.
N-H Stretch (Hydrazide)~3300MediumOverlaps with the amine N-H stretches.
C-H Stretch (Aromatic)3000 - 3100MediumTypical for C-H bonds on a benzene ring.
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the methyl group.
C=O Stretch (Amide I)1630 - 1680StrongCharacteristic of the hydrazide carbonyl group.[7]
N-H Bend (Amine/Amide II)1550 - 1650StrongBending vibrations of the N-H bonds.
C=C Stretch (Aromatic)1450 - 1600MediumSkeletal vibrations of the benzene ring.
C-N Stretch1200 - 1350MediumStretching of the carbon-nitrogen bonds.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method is often quicker and requires less sample preparation.

  • Data Acquisition:

    • Place the prepared sample in the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is usually presented as transmittance or absorbance versus wavenumber.[8]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis KBr KBr Pellet Background Acquire Background Spectrum KBr->Background ATR ATR ATR->Background Sample Acquire Sample Spectrum Background->Sample Plot Plot Transmittance vs. Wavenumber Sample->Plot Interpret Interpret Functional Group Region Plot->Interpret

Figure 2: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The molecular formula of this compound is C₈H₁₁N₃O.[1] The expected monoisotopic mass of the molecular ion [M]⁺ would be approximately 165.0902 g/mol . In an ESI-MS experiment, the protonated molecule [M+H]⁺ at m/z 166.0980 would likely be observed.

  • Key Fragmentation Pathways: Electron ionization (EI) or collision-induced dissociation (CID) would likely lead to characteristic fragments.

MS_Fragmentation M_plus [M+H]⁺ m/z = 166 frag1 Loss of NH₂NH₂ [M - N₂H₄ + H]⁺ m/z = 134 M_plus->frag1 - NH₂NH₂ frag2 Loss of CONHNH₂ [M - CON₂H₃ + H]⁺ m/z = 106 M_plus->frag2 - CONHNH₂ frag3 Loss of H₂O [M - H₂O + H]⁺ m/z = 148 M_plus->frag3 - H₂O (in-source)

Figure 3: Predicted major fragmentation pathways for this compound in MS/MS.

Table 4: Predicted Key Mass Fragments

m/z Proposed Fragment Notes
166[C₈H₁₁N₃O + H]⁺Protonated molecular ion.
149[C₈H₉N₂O]⁺Loss of NH₃ from the hydrazide and amine groups.
135[C₈H₉NO]⁺Loss of N₂H₂ from the hydrazide moiety.
106[C₇H₈N]⁺Loss of the entire hydrazide carbonyl group (-CONHNH₂).
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it provides an additional layer of separation and purification.[9]

  • Instrumentation:

    • An electrospray ionization (ESI) source is commonly used for polar molecules like benzohydrazides.

    • A high-resolution mass analyzer (e.g., Orbitrap, TOF) is recommended for accurate mass measurements.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion (m/z 166) to obtain fragmentation data. This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[10][11]

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. While this guide is based on predictive data, the principles and interpretations are grounded in established spectroscopic theory and data from structurally related molecules, providing a solid foundation for empirical studies.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Amino-5-methylbenzohydrazide, a key intermediate in various synthetic pathways. Targeted at researchers, scientists, and drug development professionals, this document details the underlying scientific principles and provides robust, step-by-step protocols for empirical determination. The guide emphasizes a causality-driven approach to experimental design, ensuring the development of a reliable physicochemical profile essential for process optimization, formulation development, and regulatory compliance. Methodologies are grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a bespoke chemical entity featuring three critical functional groups: a primary aromatic amine, a hydrazide moiety, and a methyl-substituted benzene ring. This unique combination makes it a versatile building block but also introduces specific challenges related to its solubility and chemical stability. A thorough understanding of these properties is not merely academic; it is a prerequisite for any successful application, from medicinal chemistry to materials science.

The purpose of this guide is to equip the scientific community with the necessary tools to:

  • Systematically profile the solubility of this compound in a range of relevant solvents.

  • Assess its intrinsic stability under various stress conditions, as mandated by regulatory bodies.[1][2][3][4][5]

  • Establish a foundational dataset to inform handling, storage, and formulation strategies.

This document moves beyond a simple recitation of methods, offering insights into the rationale behind each experimental step and fostering a proactive approach to identifying and mitigating potential liabilities of the molecule.

Physicochemical and Structural Properties

A baseline understanding of the molecule's physical properties is the starting point for all subsequent experimental design. While comprehensive experimental data for this specific molecule is not widely published, the following table consolidates known and predicted properties based on its constituent parts and related analogs.[6]

Table 1: Physicochemical Properties of this compound

PropertyValue / InformationSource / Rationale
IUPAC Name This compound-
Molecular Formula C₈H₁₁N₃OCalculated
Molecular Weight 165.19 g/mol Calculated
CAS Registry Number Not broadly available. Requires specific synthesis and registration.-
Appearance Expected to be a crystalline solid (e.g., off-white to pale yellow powder).Inferred from related benzohydrazide compounds.[7][8]
Melting Point To be determined experimentally (TBD).Critical for purity assessment and physical stability.
pKa (Predicted) Amino group (~3-4), Hydrazide N-H (~12-14)Predicted based on functional groups. The aromatic amine is weakly basic; the hydrazide is very weakly acidic.
LogP (Predicted) ~0.5 - 1.5Predicted based on structure; indicates moderate lipophilicity.

Solubility Profiling: A Multi-faceted Approach

Solubility dictates the bioavailability, formulation possibilities, and reaction kinetics of a compound. For this compound, the presence of both polar (amino, hydrazide) and non-polar (methyl, benzene ring) groups suggests a complex solubility profile.[9] A two-tiered approach, assessing both thermodynamic and kinetic solubility, is recommended.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary. It is a systematic exploration of the molecule's ability to interact with its environment through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with the -NH₂, -NHNH₂, and C=O groups. Solubility in water will be highly pH-dependent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These can accept hydrogen bonds from the molecule's N-H groups. DMSO and DMF are powerful solvents for a wide range of organic molecules.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These will primarily interact with the aromatic ring and methyl group. Low solubility is expected.

  • Aqueous Buffers (pH 2, 7.4, 9): Essential for pharmaceutical applications. The amino group will be protonated and more soluble at low pH, while the overall molecule's charge state will influence solubility at neutral and basic pH.[10]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This gold-standard method determines the equilibrium solubility of a compound and is crucial for preclinical and formulation development.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature (e.g., 25 °C) when the system is at equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert vial. The excess solid is critical to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C ± 1 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can validate the required equilibration time.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]

  • Data Reporting: Express solubility in units of mg/mL or µg/mL.

Data Presentation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 2: Representative Solubility Data for this compound at 25 °C

SolventSolvent TypeSolubility (mg/mL)
WaterPolar ProticTBD
pH 2.0 BufferAqueousTBD
pH 7.4 BufferAqueousTBD
MethanolPolar ProticTBD
EthanolPolar ProticTBD
Dimethyl Sulfoxide (DMSO)Polar AproticTBD
Acetonitrile (ACN)Polar AproticTBD
TolueneAromaticTBD

(Note: TBD indicates values to be determined experimentally via the protocol above.)

Intrinsic Stability Assessment: Forced Degradation Studies

Understanding a molecule's stability is paramount for defining its shelf-life, storage conditions, and potential degradation products.[2][3] Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify likely breakdown pathways.[12] The design of these studies is guided by ICH Q1A(R2).[1][4]

The Logic of Stress Conditions

The functional groups in this compound inform the choice of stress conditions:

  • Hydrolysis: The hydrazide bond is susceptible to cleavage by water, a reaction that can be catalyzed by acid or base.

  • Oxidation: Both the primary aromatic amine and the hydrazide moiety are susceptible to oxidation.

  • Photolysis: Aromatic systems can absorb UV/Visible light, leading to photochemical degradation.

  • Thermal Stress: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.

Experimental Protocols for Forced Degradation

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

General Procedure:

  • Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Expose the solutions to the stress conditions outlined below.

  • Analyze samples at appropriate time points (e.g., 0, 2, 8, 24 hours) alongside a non-stressed control.

  • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (e.g., concentration of reagent, temperature, duration).

Specific Conditions:

  • Acidic Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60 °C.

  • Basic Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60 °C. Hydrazides are known to be increasingly unstable as the pH deviates from neutral.[13][14]

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate the solution (and a sample of the solid powder) in an oven at a high temperature (e.g., 80 °C).[15]

  • Photostability: Expose the solution (and solid powder) to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Include a dark control sample wrapped in aluminum foil.

Mandatory Visualization: Stability Testing Workflow

The following diagram outlines the logical flow of a comprehensive forced degradation study.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcomes API This compound (Solid & Solution) Control Control Samples (Time Zero, Dark Control) API->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal Stress (80°C, Solid & Solution) API->Thermal Photo Photostability (ICH Q1B Light Source) API->Photo HPLC Stability-Indicating HPLC-UV/DAD (Quantify Parent & Degradants) Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS (Identify Degradant Structures) HPLC->LCMS If significant degradation Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Storage Storage & Handling Recommendations Pathway->Storage

Caption: Workflow for Forced Degradation and Stability Analysis.

Potential Degradation Mechanisms

Based on the compound's structure, two primary degradation pathways are hypothesized. The results from the forced degradation studies will serve to confirm or refute these mechanisms.

  • Hydrolysis of the Hydrazide: This is a likely pathway under both acidic and basic conditions, cleaving the C-N bond of the hydrazide. This would yield 2-amino-5-methylbenzoic acid and hydrazine.

  • Oxidation of the Amine/Hydrazide: The primary aromatic amine and the hydrazide are electron-rich and susceptible to oxidation. This can lead to the formation of colored impurities and potentially complex polymeric products, especially in the presence of light or oxidizing agents.

Mandatory Visualization: Hypothesized Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent This compound Acid 2-Amino-5-methylbenzoic Acid Parent->Acid H+ / OH- H2O Hydrazine Hydrazine Parent->Hydrazine Oxidized Oxidized Species (e.g., Azo, Nitroso compounds) Parent->Oxidized [O] (e.g., H2O2, light) Polymer Polymeric Impurities Oxidized->Polymer

Caption: Hypothesized Degradation Pathways for this compound.

Recommendations for Handling and Storage

Based on the anticipated chemical liabilities of the hydrazide and aromatic amine moieties, the following preliminary handling and storage recommendations are provided. These should be refined upon completion of the experimental studies outlined above.

  • Storage: Store in a tightly sealed, opaque container to protect from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation.

  • Temperature: Store in a cool, controlled environment. Avoid exposure to high temperatures.

  • pH: When in solution, maintain the pH as close to neutral as possible unless required for a specific application, as both highly acidic and basic conditions are expected to accelerate hydrolysis.[13][14]

References

2-Amino-5-methylbenzohydrazide derivatives and their potential pharmacological properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-methylbenzohydrazide Derivatives: Synthesis, Pharmacological Properties, and Methodologies

Introduction: The Hydrazide-Hydrazone Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, the quest for novel molecular scaffolds that offer both synthetic versatility and a wide spectrum of biological activities is perpetual. Among these, the hydrazide-hydrazone moiety (-C(O)NHN=CH-) has emerged as a "privileged structure." These compounds are not merely synthetic intermediates but are recognized for their significant pharmacological potential, attributed to the reactive azomethine group (-NH–N=CH-).[1][2] The inherent ability of this group to form hydrogen bonds and chelate with metal ions allows these molecules to interact with a diverse array of biological targets.[3]

Hydrazide-hydrazone derivatives have demonstrated a remarkable range of bioactivities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[2][4][5][6] This guide focuses on a specific, promising subclass: derivatives of This compound . By exploring their synthesis, evaluating their potential pharmacological applications, and detailing the rigorous methodologies for their assessment, this document serves as a technical resource for researchers and professionals dedicated to advancing therapeutic innovation.

PART 1: Synthesis of this compound Derivatives

The synthetic pathway to this compound derivatives is a logical, multi-step process that begins with a readily available starting material and culminates in a versatile scaffold amenable to extensive derivatization.

Core Synthesis: From Toluic Acid to Benzohydrazide

The foundational molecule, this compound (Molecular Formula: C8H11N3O), is typically synthesized from 2-amino-5-methylbenzoic acid. The process involves two key transformations: esterification followed by hydrazinolysis.

  • Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is a standard procedure, often accomplished by refluxing the acid in the presence of an alcohol (e.g., methanol or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄). This step protects the carboxylic acid and activates it for the subsequent reaction.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable this compound.

Derivatization: The Formation of Hydrazones

The primary amino group of the hydrazide is a reactive handle for creating a diverse library of derivatives. The most common and pharmacologically relevant derivatization is the condensation reaction with various aldehydes or ketones to form hydrazones.[7]

This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the hydrazone. The choice of the aldehyde or ketone is critical, as the substituent (R group) introduced in this step profoundly influences the resulting molecule's steric, electronic, and lipophilic properties, thereby modulating its pharmacological activity.

G cluster_0 Core Synthesis cluster_1 Derivatization 2_Amino_5_methylbenzoic_acid 2-Amino-5-methylbenzoic Acid Ester Methyl 2-amino-5-methylbenzoate 2_Amino_5_methylbenzoic_acid->Ester Esterification (MeOH, H+) Hydrazide This compound Ester->Hydrazide Hydrazinolysis (N2H4·H2O) Hydrazone 2-Amino-5-methylbenzohydrazone Derivative Hydrazide->Hydrazone Condensation Reaction (-H2O) Aldehyde_Ketone Aldehyde / Ketone (R-CHO / R-CO-R') Aldehyde_Ketone->Hydrazone

Caption: General synthetic workflow for this compound derivatives.

PART 2: Potential Pharmacological Properties

The introduction of different aromatic, heterocyclic, or aliphatic moieties via hydrazone formation allows for the fine-tuning of biological activity. The derivatives of this compound are anticipated to exhibit a range of pharmacological properties, primarily antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The hydrazone scaffold is a well-established pharmacophore in the design of antimicrobial agents.[4][5] The presence of the azomethine linkage is crucial for this activity, and derivatives have shown potent effects against a wide spectrum of bacteria and fungi, including drug-resistant strains.[1]

Mechanism of Action: While not fully elucidated for all derivatives, proposed mechanisms include the inhibition of essential enzymes, disruption of cell wall synthesis, or chelation of transition metal ions vital for microbial growth. The lipophilicity conferred by the substituted aryl or alkyl groups can enhance passage through the microbial cell membrane.

Illustrative Data: The following table summarizes the antimicrobial activity of various hydrazide-hydrazone derivatives reported in the literature, demonstrating the potential of this chemical class.

Compound ClassTest OrganismMIC (µg/mL)Reference
Isonicotinic Acid HydrazonesS. aureus1.95 - 7.81[4][5]
5-Nitrofuran-2-carboxylic Acid HydrazonesS. epidermidis0.48 - 15.62[4]
1,2,3-Thiadiazole HydrazonesGram-positive bacteria< 1[5]
Steroidal HydrazonesB. cereus0.37 - 3.00[8]
Anticancer Activity

Hydrazone derivatives are gaining significant attention as potent anticancer agents.[6][9] Their cytotoxicity has been demonstrated across a multitude of cancer cell lines, including those known for multidrug resistance.[9][10]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Key mechanisms include:

  • Induction of Apoptosis: Many hydrazones trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11]

  • Cell Cycle Arrest: Compounds can halt the cell cycle at various phases (e.g., G0/G1 or G2/M), preventing cancer cell proliferation.[10][11]

  • Enzyme Inhibition: Specific derivatives act as inhibitors of crucial enzymes in cancer progression, such as tyrosine kinases (e.g., VEGFR-2, EGFR) or topoisomerases.[12]

  • Iron Sequestration: Some hydrazones function as iron chelators, depriving cancer cells of this essential element required for rapid proliferation.[9]

G Hydrazone_Derivative Hydrazone Derivative Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Hydrazone_Derivative->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Hydrazone_Derivative->Apoptosis_Induction Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2) Hydrazone_Derivative->Kinase_Inhibition Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Apoptosis_Induction->Proliferation_Inhibition Kinase_Inhibition->Proliferation_Inhibition

Caption: Plausible anticancer mechanisms of hydrazone derivatives.

Illustrative Data: The cytotoxic potential of hydrazone derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Compound ClassCell LineIC₅₀ (µM)Reference
Quinoline HydrazonesNeuroblastoma (Kelly)< 10 (for active compounds)[10]
Quinoline HydrazonesBreast (MCF-7, HepG2)0.98 - 1.06[3]
2-AminobenzothiazolesColon (HCT-116)6.43[12]
Benzopyran DerivativesBreast (MDA-MB-231)1.5 - 58.4[11]
Anti-inflammatory Activity

Inflammation is a critical physiological process, but its dysregulation contributes to numerous chronic diseases. Hydrazide-hydrazone derivatives have shown promising anti-inflammatory properties, often evaluated in preclinical models.[13][14]

Mechanism of Action: The anti-inflammatory effects are believed to stem from the inhibition of key inflammatory mediators. Nonsteroidal anti-inflammatory drugs (NSAIDs) commonly target cyclooxygenase (COX) enzymes, and it is plausible that some hydrazone derivatives share this mechanism.[15] Others may inhibit the production of pro-inflammatory cytokines like TNF-α.[7]

Illustrative Data: The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity.[16][17]

Compound ClassDose (mg/kg)Paw Edema Inhibition (%)Reference
Nicotinic Acid Hydrazides2037.3[7]
Phthalic Anhydride Hydrazides-64.0[7]
Pyrrole Hydrazone Derivatives20Significant reduction[13][14]

PART 3: Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of this compound derivatives must follow standardized and validated protocols.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[18] It is considered a gold standard for its accuracy and quantitative nature.[19][20]

Caption: Workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[18]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control (microorganism, no compound) and a negative control (medium, no microorganism).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[25] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[22]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer (typically at 570 nm).

  • Calculation: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and reliable preclinical model to investigate the acute anti-inflammatory activity of novel compounds.[14][26]

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Acclimatization: Use healthy rats (e.g., Wistar) and acclimatize them to laboratory conditions.

  • Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and test groups receiving different doses of the hydrazone derivative. Administer the compounds, typically orally, 1 hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[27]

  • Edema Measurement: Measure the paw volume immediately before and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a digital plethysmometer.

  • Data Analysis: The increase in paw volume indicates the extent of edema. Calculate the percentage inhibition of edema for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[13]

Conclusion and Future Perspectives

Derivatives of this compound represent a promising and synthetically accessible class of compounds with significant potential in medicinal chemistry. The inherent versatility of the hydrazone linkage allows for the creation of large, diverse chemical libraries, enabling systematic structure-activity relationship (SAR) studies. The compelling evidence of antimicrobial, anticancer, and anti-inflammatory activities in the broader class of hydrazones provides a strong rationale for the focused investigation of this specific scaffold.

Future research should prioritize the synthesis of a focused library of this compound derivatives and their systematic screening through the validated protocols outlined in this guide. Advanced studies should aim to elucidate specific molecular targets and mechanisms of action, employing techniques such as molecular docking, enzymatic assays, and western blotting. The ultimate goal is to identify lead compounds with high potency and selectivity, paving the way for further preclinical and clinical development.

References

Investigating the reaction mechanism of 2-Amino-5-methylbenzohydrazide formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Mechanism of 2-Amino-5-methylbenzohydrazide Formation

Abstract

This technical guide provides a comprehensive investigation into the reaction mechanism for the formation of this compound, a molecule of interest due to the prevalence of the benzohydrazide scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond simple procedural outlines to deliver a deep mechanistic understanding coupled with field-proven, self-validating experimental protocols. The core of this guide focuses on the widely adopted and highly efficient carbodiimide-mediated coupling reaction, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). We will dissect the causality behind each step of the reaction, from the initial activation of the carboxylic acid to the final nucleophilic substitution. Furthermore, this guide furnishes detailed methodologies for synthesis, reaction monitoring, purification, and full spectroscopic characterization, ensuring researchers and drug development professionals can not only replicate the synthesis but also rigorously validate the outcome.

Introduction

Significance of Benzohydrazides in Medicinal Chemistry

Hydrazide derivatives are a cornerstone in modern pharmacology and organic synthesis.[1] The benzohydrazide moiety, in particular, is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Compounds incorporating this structure have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] Their therapeutic potential is intrinsically linked to their molecular structure, making the precise and predictable synthesis of these molecules a critical endeavor in drug discovery.

The Target Molecule: this compound

This compound (C₈H₁₁N₃O, Molar Mass: 165.19 g/mol ) is a functionalized benzohydrazide. The presence of an amino group, a methyl group, and the reactive hydrazide function makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds and potential drug candidates. A robust and well-understood synthetic route is paramount for its application in research and development.

Rationale for Mechanistic Investigation

While the direct condensation of a carboxylic acid (2-Amino-5-methylbenzoic acid) with hydrazine is possible, it typically requires harsh conditions, such as high temperatures, which can be incompatible with sensitive functional groups and often result in low yields.[3] Modern synthetic chemistry favors milder, more efficient methods that proceed under controlled conditions. The carbodiimide-mediated coupling approach stands out as the most popular and versatile method for forming amide bonds from carboxylic acids and primary amines.[4] Understanding this mechanism in detail allows for precise control over the reaction, optimization of yields, and minimization of side products.

The Carbodiimide-Mediated Reaction Mechanism

The formation of this compound from its corresponding carboxylic acid is most effectively achieved using a "zero-length" crosslinker like EDC.[4][5] This method creates a stable amide bond without incorporating any part of the coupling agent into the final product structure.

Overview of Zero-Length Crosslinkers: The Role of EDC

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used to activate carboxyl groups for reaction with primary amines.[5][6] The foundational principle involves the activation of the carboxyl group on 2-Amino-5-methylbenzoic acid by EDC, which is most efficient under mildly acidic conditions (pH 4.5–6.0).[7] This reaction forms a highly reactive and unstable O-acylisourea intermediate.[4][7] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid, thereby reducing the reaction's efficiency.[5][7]

Enhancing Efficiency with N-hydroxysuccinimide (NHS)

To overcome the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is frequently included in the reaction mixture.[8][9] NHS efficiently reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[4][7] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can be effectively targeted by a primary amine (in this case, hydrazine) to form the desired amide bond.[4][10]

Step-by-Step Mechanistic Pathway

The formation of this compound via EDC/NHS chemistry is a sequential, two-step process that can be performed in a single pot.

  • Step 1: Activation of the Carboxylic Acid. The reaction is initiated by mixing 2-Amino-5-methylbenzoic acid with EDC and NHS in an appropriate solvent. The carboxyl group of the benzoic acid attacks the carbodiimide carbon of EDC. This forms the highly reactive O-acylisourea intermediate.

  • Step 2: Formation of the Semi-Stable NHS Ester. The N-hydroxysuccinimide present in the mixture rapidly reacts with the O-acylisourea intermediate. This forms a more stable, amine-reactive NHS ester, releasing an EDC-urea byproduct.[4]

  • Step 3: Nucleophilic Attack by Hydrazine. The primary amine of hydrazine (H₂N-NH₂) then acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This nucleophilic substitution reaction is most efficient at a physiological or slightly basic pH (7.0-8.5).[7] The attack results in the formation of the stable hydrazide bond, creating the final product, this compound, and releasing NHS.

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants & Reagents cluster_intermediates Intermediates cluster_products Products CarboxylicAcid 2-Amino-5-methylbenzoic Acid (-COOH) Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->Acylisourea + EDC (pH 4.5-6.0) EDC EDC (Carbodiimide) NHS NHS NHSEster NHS Ester Intermediate (Semi-Stable) Hydrazine Hydrazine (H₂N-NH₂) Product This compound Acylisourea->NHSEster + NHS EDC_Byproduct EDC Urea Byproduct Acylisourea->EDC_Byproduct Hydrolysis (Side Reaction) NHSEster->Product + Hydrazine (pH 7.0-8.5) NHS_Released Released NHS NHSEster->NHS_Released

Caption: EDC/NHS-mediated formation of this compound.

Experimental Protocol for Synthesis and Validation

This section provides a self-validating protocol. Each step is designed for clarity, reproducibility, and confirmation of the reaction's progress and outcome.

Materials and Reagents
  • 2-Amino-5-methylbenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Hydrazine hydrate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Deuterated solvent for NMR (e.g., DMSO-d₆)

  • Potassium bromide (KBr) for IR

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-5-methylbenzoic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Add NHS (1.2 eq) and EDC-HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 4-6 hours. Causality: This allows for the complete conversion of the carboxylic acid to the more stable NHS ester intermediate.

  • Reaction Monitoring (TLC): Monitor the activation step by TLC (e.g., 30% EtOAc in hexane). A new spot corresponding to the NHS ester should appear, and the starting material spot should diminish.

  • Hydrazine Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add hydrazine hydrate (1.5 eq) dropwise. Causality: The reaction is exothermic; slow addition at low temperature prevents potential side reactions.

  • Product Formation: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Extraction:

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and NHS), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of the Final Product

The crude solid can be purified by recrystallization. A common solvent system is ethanol or a mixture of ethyl acetate and hexane. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals, which can then be collected by vacuum filtration.

Diagram of the Experimental Workflow

Caption: A self-validating workflow for synthesis and analysis.

Structural Elucidation and Data Analysis

The Role of Spectroscopic Characterization

Unambiguous confirmation of the final product's structure and purity is essential.[11] A combination of spectroscopic techniques provides a complete picture of the molecule.

Expected Spectroscopic Data

The following table summarizes the expected quantitative data for this compound, based on its chemical structure and data from analogous compounds.

Analysis Type Parameter Expected Result
¹H NMR Chemical Shift (δ, ppm)~9.2 (s, 1H, -CONH -), ~7.5 (s, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.1 (s, 2H, Ar-NH₂ ), ~4.4 (s, 2H, -NHNH₂ ), ~2.1 (s, 3H, -CH₃ )
¹³C NMR Chemical Shift (δ, ppm)~168 (C=O), ~145 (C-NH₂), ~135 (C-CH₃), ~120-130 (Ar-C), ~115 (Ar-C), ~20 (CH₃)
FT-IR Wavenumber (cm⁻¹)3300-3450 (N-H stretch, amine & hydrazide), 3000-3100 (Ar C-H stretch), 2850-2950 (Alkyl C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
Mass Spec (ESI+) m/z166.09 [M+H]⁺, 188.07 [M+Na]⁺
Protocol for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Use a standard proton-decoupled pulse sequence for the ¹³C spectrum to simplify it.[11]

  • FT-IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum in the range of 4000-400 cm⁻¹.[11]

  • Mass Spectrometry:

    • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Interpreting the Data to Validate the Structure

The acquired data should be compared against the expected values. In the ¹H NMR, the presence of distinct singlets for the amide NH, the aromatic NH₂, and the hydrazide NH₂ protons, along with the aromatic and methyl signals, confirms the structure. The IR spectrum should clearly show the characteristic N-H stretches and the strong carbonyl (Amide I) band. Finally, the mass spectrum provides definitive proof of the molecular weight, confirming that the desired reaction has occurred.

Conclusion

The formation of this compound is efficiently and reliably achieved through an EDC/NHS-mediated coupling reaction. This guide has detailed the underlying mechanism, highlighting the role of EDC in activating the carboxylic acid and NHS in stabilizing the reactive intermediate to maximize yield and minimize side reactions. The provided experimental workflow is designed as a self-validating system, where progress is monitored and the final product is rigorously confirmed through a suite of spectroscopic techniques. This integrated approach of mechanistic understanding and robust analytical validation is essential for professionals in chemical research and drug development, ensuring both the efficiency of the synthesis and the integrity of the final compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SMB-20260104

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-5-methylbenzohydrazide, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and reproducible method starting from methyl 2-amino-5-methylbenzoate and hydrazine hydrate. Emphasis is placed on the causal relationships behind experimental choices, safety considerations, and validation checkpoints to ensure the integrity of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of this compound

Substituted benzohydrazides are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] These activities include antimicrobial, antioxidant, and anticancer properties.[1][3] this compound, in particular, serves as a versatile scaffold for the synthesis of more complex molecules, including Schiff bases and various heterocyclic compounds, which are precursors to potent therapeutic agents.[1][4] Its structural features, including the amino and hydrazide moieties, allow for a wide range of chemical modifications, making it a valuable building block in drug discovery programs. The development of novel therapeutics often relies on the efficient and reliable synthesis of such key intermediates.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, in this case, methyl 2-amino-5-methylbenzoate. This nucleophilic acyl substitution reaction is a well-established and efficient method for the formation of hydrazides.[5]

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. The lone pair of electrons on the nitrogen atom of hydrazine initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the methoxy group (as methanol), to yield the final benzohydrazide product. The reaction is typically carried out in an alcoholic solvent, which can also act as a proton source to facilitate the departure of the leaving group.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
Methyl 2-amino-5-methylbenzoate≥98%Sigma-Aldrich2941-78-8Starting material.[6]
Hydrazine Hydrate (55%)Reagent GradeFisher Scientific7803-57-8Highly toxic and corrosive.[7][8]
Ethanol (Absolute)ACS GradeVWR64-17-5Solvent.
Diethyl EtherAnhydrousJ.T. Baker60-29-7For product precipitation/washing.
Deionized Water7732-18-5For washing.
Anhydrous Sodium Sulfate≥99%Acros Organics7757-82-6Drying agent.
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and filter paper
Beakers and graduated cylinders
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Safety Precautions: Handling Hydrazine Hydrate

WARNING: Hydrazine and its hydrates are highly toxic, corrosive, and suspected carcinogens.[9] Acute exposure can cause severe skin burns, eye damage, and irritation to the respiratory tract.[7][8][9] All handling of hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[9] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (chloroprene or nitrile), and ANSI Z87.1-compliant safety goggles with a face shield, must be worn at all times.[9] An emergency eyewash and safety shower must be readily accessible. In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-amino-5-methylbenzoate (e.g., 5.0 g, 1 equivalent) in absolute ethanol (e.g., 50 mL).

  • Addition of Hydrazine Hydrate: While stirring, carefully add hydrazine hydrate (55%) (e.g., 2 equivalents) to the solution at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 6-8 hours.[11]

  • Reaction Quench and Product Isolation: After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation and Filtration: To the resulting residue, add cold deionized water (e.g., 50 mL) to precipitate the crude product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the product and compare it with the literature value.

  • FT-IR Spectroscopy: Acquire an infrared spectrum to identify the characteristic functional groups, such as N-H stretching of the amino and hydrazide groups, and the C=O stretching of the amide.

  • ¹H NMR Spectroscopy: Record the proton NMR spectrum to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons.

  • ¹³C NMR Spectroscopy: Obtain the carbon NMR spectrum to further verify the carbon framework of the molecule.

  • Mass Spectrometry: Use mass spectrometry to determine the molecular weight of the product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Methyl 2-amino-5-methylbenzoate in Ethanol Add_Hydrazine Add Hydrazine Hydrate Start->Add_Hydrazine Reflux Reflux (6-8h) Cool Cool to RT Reflux->Cool Rotovap Remove Solvent (Rotary Evaporator) Cool->Rotovap Precipitate Precipitate with Cold Water Rotovap->Precipitate Filter_Wash Filter and Wash with Diethyl Ether Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Product This compound Dry->Product

References

Application Notes and Protocols: Leveraging 2-Amino-5-methylbenzohydrazide for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Amino-5-methylbenzohydrazide as a versatile starting material for the synthesis of a variety of heterocyclic compounds. This document will delve into the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, detailing the underlying chemical principles, providing step-by-step protocols, and discussing the potential biological significance of the resulting molecules.

Introduction: The Versatility of this compound in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] The inherent structural features of this compound, namely the nucleophilic hydrazide moiety and the appended aminophenyl group, make it an exceptionally valuable building block for the construction of diverse heterocyclic systems. The presence of the amino group offers a potential site for further functionalization, allowing for the generation of compound libraries with varied pharmacological profiles. This guide will explore the practical applications of this reagent in synthesizing key heterocyclic scaffolds known for their antimicrobial and other therapeutic properties.[1][2]

Synthesis of 5-(2-Amino-5-methylphenyl)-1,3,4-oxadiazole-2-thiol

The reaction of acid hydrazides with carbon disulfide in a basic medium is a well-established and efficient method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[3][4] This transformation proceeds through the initial formation of a potassium dithiocarbazinate salt, which upon heating, undergoes cyclization with the elimination of hydrogen sulfide to yield the desired oxadiazole ring.[5][6] The thiol-thione tautomerism is a characteristic feature of these compounds.[3]

Reaction Workflow:

start This compound reagents CS2, KOH, Ethanol start->reagents Step 1: Salt Formation intermediate Potassium 2-(2-amino-5-methylbenzoyl)hydrazine-1-carbodithioate cyclization Reflux & Acidification (HCl) intermediate->cyclization Step 2: Cyclization product 5-(2-Amino-5-methylphenyl)-1,3,4-oxadiazole-2-thiol cyclization->product

Caption: Workflow for the synthesis of 5-(2-Amino-5-methylphenyl)-1,3,4-oxadiazole-2-thiol.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Absolute Ethanol

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) and potassium hydroxide (0.01 mol) in 30 mL of absolute ethanol.

  • Cool the mixture in an ice bath and add carbon disulfide (0.015 mol) dropwise with continuous stirring.

  • After the addition is complete, continue stirring at room temperature for 1 hour, and then reflux the mixture for 6-8 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (ceases upon completion).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with concentrated hydrochloric acid with constant stirring until the pH is acidic.

  • The precipitated solid is filtered, washed thoroughly with cold distilled water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 5-(2-Amino-5-methylphenyl)-1,3,4-oxadiazole-2-thiol.

Reactant Molar Mass ( g/mol ) Amount (g) Moles
This compound165.191.650.01
Potassium hydroxide56.110.560.01
Carbon disulfide76.141.140.015

Table 1: Reagent quantities for the synthesis of 5-(2-Amino-5-methylphenyl)-1,3,4-oxadiazole-2-thiol.

Synthesis of 5-(2-Amino-5-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

The reaction of hydrazides with isothiocyanates provides a direct route to 1,4-disubstituted thiosemicarbazides. These intermediates can then be cyclized under basic conditions to yield 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[6][7] This two-step, one-pot synthesis is a versatile method for accessing a wide range of triazole derivatives.

Reaction Workflow:

start This compound reagent1 Phenyl isothiocyanate, Ethanol start->reagent1 Step 1: Thiosemicarbazide formation intermediate 1-(2-Amino-5-methylbenzoyl)-4-phenylthiosemicarbazide reagent2 NaOH (aq), Reflux intermediate->reagent2 Step 2: Cyclization product 5-(2-Amino-5-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Caption: Workflow for the synthesis of 5-(2-Amino-5-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Absolute Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Dissolve this compound (0.01 mol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Add phenyl isothiocyanate (0.01 mol) to the solution and reflux the mixture for 4-6 hours.

  • After the initial reflux, add a solution of sodium hydroxide (2M, 20 mL) to the reaction mixture and continue to reflux for another 8-10 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 5-(2-Amino-5-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Reactant Molar Mass ( g/mol ) Amount (g) Moles
This compound165.191.650.01
Phenyl isothiocyanate135.191.350.01
Sodium hydroxide40.001.60 (in 20mL 2M soln)0.04

Table 2: Reagent quantities for the synthesis of 5-(2-Amino-5-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.

Synthesis of 1-(2-Amino-5-methylphenyl)-3,5-dimethyl-1H-pyrazole

The Knorr pyrazole synthesis and its variations are fundamental reactions for the formation of pyrazole rings.[8] This method involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative.[9][10] The reaction is typically catalyzed by acid and proceeds with high efficiency to form the stable aromatic pyrazole ring.[8]

Reaction Workflow:

start This compound reagents Acetylacetone, Ethanol, Glacial Acetic Acid start->reagents Step 1: Condensation cyclization Reflux product 1-(2-Amino-5-methylphenyl)-3,5-dimethyl-1H-pyrazole cyclization->product

Caption: Workflow for the synthesis of 1-(2-Amino-5-methylphenyl)-3,5-dimethyl-1H-pyrazole.

Detailed Experimental Protocol:

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Absolute Ethanol

  • Glacial acetic acid

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) in 30 mL of absolute ethanol.

  • Add acetylacetone (0.01 mol) to the solution, followed by a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 1-(2-Amino-5-methylphenyl)-3,5-dimethyl-1H-pyrazole.

Reactant Molar Mass ( g/mol ) Amount (g) Moles
This compound165.191.650.01
Acetylacetone100.121.000.01

Table 3: Reagent quantities for the synthesis of 1-(2-Amino-5-methylphenyl)-3,5-dimethyl-1H-pyrazole.

Application in Drug Discovery: Antimicrobial Potential

Heterocyclic compounds containing oxadiazole, triazole, and pyrazole cores are well-documented for their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][9][11][12] The synthesized derivatives from this compound are expected to exhibit interesting pharmacological profiles. The presence of the 2-amino-5-methylphenyl substituent provides a handle for further structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Researchers are encouraged to screen these novel compounds against a panel of clinically relevant bacterial and fungal strains to evaluate their potential as new antimicrobial agents.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols detailed in these application notes provide robust and reproducible methods for the preparation of 1,3,4-oxadiazole, 1,2,4-triazole, and pyrazole derivatives. These scaffolds are of significant interest to the drug discovery and development community, and the methodologies presented herein offer a solid foundation for the exploration of novel therapeutic agents.

References

Application of 2-Amino-5-methylbenzohydrazide in the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2] The core structure of these molecules, characterized by the presence of an azomethine group (–NH–N=CH–), provides a versatile scaffold for chemical modification, allowing for the fine-tuning of their therapeutic properties.[2] This application note focuses on the utility of 2-Amino-5-methylbenzohydrazide as a key starting material for the synthesis of a library of Schiff bases and outlines detailed protocols for their subsequent evaluation as potential antimicrobial agents.

The rationale for selecting the this compound scaffold is twofold. Firstly, the benzohydrazide moiety is a known pharmacophore in various antimicrobial agents.[3] Secondly, the presence of an amino group and a methyl group on the benzene ring offers sites for further structural modifications, which can be systematically explored to establish structure-activity relationships (SAR). This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive workflow from chemical synthesis to microbiological evaluation.

Section 1: Synthesis of Key Intermediates and Final Compounds

A critical first step in this workflow is the reliable synthesis of the core building block, this compound, followed by its derivatization to generate a library of Schiff bases.

Synthesis of this compound (AMBH)

The synthesis of this compound can be efficiently achieved from its corresponding methyl ester, Methyl 2-amino-5-methylbenzoate, through reaction with hydrazine hydrate. This is a standard and widely used method for the preparation of hydrazides.[4]

Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-amino-5-methylbenzoate (1 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Synthesis of this compound Schiff Bases

Schiff bases are synthesized through the condensation reaction of a primary amine (in this case, the hydrazide) with an aldehyde or a ketone.[5] This reaction provides a straightforward method to generate a diverse library of compounds for antimicrobial screening by varying the aldehydic component.

Protocol: General Synthesis of Schiff Bases from AMBH

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.

  • Addition of Aldehyde: Add an equimolar amount of the desired substituted aromatic or heterocyclic aldehyde to the solution. A few drops of glacial acetic acid can be added as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The reaction progress should be monitored by TLC.

  • Product Formation: In many cases, the Schiff base product will precipitate out of the reaction mixture upon cooling.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold solvent, and dry. Recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) can be performed to obtain the pure Schiff base derivative.

Section 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of Schiff base derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial activity. The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standard methods for quantifying the in vitro efficacy of new antimicrobial agents.[6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a widely used and reliable technique for determining MIC values.[9]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Test Compounds: Prepare stock solutions of the synthesized Schiff bases in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[9]

  • Serial Dilutions: Add 100 µL of the test compound stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

  • Preparation of Bacterial Inoculum: From a fresh culture of the test bacterium, prepare a suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions.

  • Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10] It is determined as a subsequent step after the MIC assay.

Protocol: MBC Assay

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a sterile Mueller-Hinton Agar (MHA) plate.[11]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the test compound that results in no colony formation on the MHA plate, indicating a 99.9% reduction in the initial bacterial inoculum.[5][7]

Section 3: Data Presentation and Interpretation

Clear and concise presentation of the antimicrobial activity data is essential for comparing the efficacy of the synthesized compounds and for establishing structure-activity relationships.

Table 1: Example of MIC and MBC Data for this compound Schiff Base Derivatives

Compound IDR-group on AldehydeMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
AMBH-01 4-Chlorophenyl16323264
AMBH-02 4-Nitrophenyl8161632
AMBH-03 2-Hydroxyphenyl326464>128
AMBH-04 4-Methoxyphenyl64128128>128
Ciprofloxacin (Control)0.510.250.5

Interpretation of Results: The data presented in the table allows for a direct comparison of the antimicrobial potency of the different derivatives. For instance, the presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the phenyl ring of the aldehyde appears to enhance the antibacterial activity. The MBC/MIC ratio can provide insights into whether a compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]

Section 4: Scientific Rationale and Mechanistic Insights

The antimicrobial activity of hydrazone derivatives is believed to stem from their ability to interfere with essential cellular processes in microorganisms. The azomethine group is a key pharmacophore that can chelate with metal ions present in the active sites of various enzymes, thereby inhibiting their function.[11] One of the proposed mechanisms of action for some hydrazone-based antimicrobials is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication.[4] By binding to the active site of DNA gyrase, these compounds can prevent the supercoiling and uncoiling of DNA, ultimately leading to cell death. Further studies, such as enzyme inhibition assays and molecular docking, can be employed to elucidate the precise mechanism of action of newly synthesized active compounds.

Section 5: Experimental Workflow and Logical Relationships

The development of novel antimicrobial agents from this compound follows a logical and sequential workflow, as illustrated in the diagrams below.

experimental_workflow cluster_synthesis Synthesis Phase cluster_screening Antimicrobial Screening Phase Start Start: Methyl 2-amino-5-methylbenzoate AMBH Synthesis of This compound (AMBH) Start->AMBH Hydrazine Hydrate Schiff_Base Synthesis of Schiff Base Library AMBH->Schiff_Base Aldehydes Selection of Substituted Aldehydes Aldehydes->Schiff_Base MIC Determination of Minimum Inhibitory Concentration (MIC) Schiff_Base->MIC Screening MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Subculturing Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) MBC->Data_Analysis End End Data_Analysis->End Identification of Lead Compounds

Caption: Experimental workflow from synthesis to lead identification.

logical_relationship Scaffold This compound (Core Scaffold) Derivatization Schiff Base Formation (Chemical Diversity) Scaffold->Derivatization Increases Structural Variety Screening Antimicrobial Assays (MIC & MBC) Derivatization->Screening Provides Test Compounds SAR Structure-Activity Relationship (SAR) Screening->SAR Generates Biological Data Lead_Compound Lead Compound (Optimized Activity) SAR->Lead_Compound Guides Drug Design

Caption: Logical relationship in the drug discovery process.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel antimicrobial agents. The synthetic accessibility of its Schiff base derivatives, coupled with established and robust protocols for antimicrobial screening, provides a clear and efficient pathway for the identification of new lead compounds. The insights gained from structure-activity relationship studies can guide the rational design of more potent and selective antimicrobial agents, contributing to the ongoing fight against infectious diseases.

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-5-methylbenzohydrazide. This method is crucial for researchers, scientists, and drug development professionals who require a reliable analytical technique for this compound in various stages of research and development, including synthesis monitoring, purity assessment, and stability studies. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose.[1][2]

Introduction: The Analytical Imperative for this compound

This compound is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, incorporating a hydrazide and an aniline moiety, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic activities. Given its role as a precursor in the synthesis of novel pharmaceutical agents, a robust and reliable analytical method for its quantification is paramount. Such a method is essential for ensuring the quality, consistency, and purity of starting materials and intermediates, which are critical aspects of drug development and manufacturing.

This document provides a comprehensive guide to a validated HPLC method, offering not just a protocol but also the scientific rationale behind the methodological choices. This approach is designed to empower researchers to not only replicate this method but also to adapt it to their specific needs with a thorough understanding of the underlying principles.

Physicochemical Properties and Method Development Rationale

While specific experimental data for this compound is not extensively available in the public domain, its chemical structure provides significant insights for analytical method development. The presence of an aromatic ring and a hydrazide group suggests strong ultraviolet (UV) absorbance, making UV detection a suitable choice for HPLC analysis. The amino group introduces a basic character, influencing its retention behavior on reversed-phase columns and its solubility in acidic mobile phases.

Based on the analysis of related hydrazide and aromatic amine compounds, a reversed-phase HPLC method using a C18 stationary phase was selected.[3][4][5] This choice is predicated on the principle of hydrophobic interaction, where the nonpolar C18 chains interact with the nonpolar regions of the analyte. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a suitable retention time, good peak shape, and resolution from potential impurities.

Optimized HPLC Method Parameters

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterOptimized Condition
Instrument High-Performance Liquid Chromatography system with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation (0.02 M Potassium Dihydrogen Phosphate Buffer, pH 3.5)

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.

  • Adjust the pH of the solution to 3.5 using dilute phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 60:40 (v/v) ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

4.1.2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • This stock solution has a concentration of 100 µg/mL.

4.1.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Sample Preparation

The sample preparation protocol will depend on the matrix in which this compound is being analyzed. For a bulk drug substance:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve and dilute the sample with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation According to ICH Q2(R2) Guidelines

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][2] The validation parameters assessed are outlined below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[6][7]

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][8] This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the standard solution, and the sample solution. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be conducted to demonstrate that the method can separate the analyte from its degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[6][8]

ParameterAcceptance Criteria
Range 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6][8] Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6][8]

ParameterAcceptance Criteria (% RSD)
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

ParameterMethod of Determination
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][7]

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Mobile Phase Composition ± 2% Organic
Column Temperature ± 2 °C
pH of Buffer ± 0.2 units

Visualization of the Analytical Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis MobilePhase Mobile Phase Preparation Injection Inject into HPLC System MobilePhase->Injection Standard Standard Solution Preparation Standard->Injection Sample Sample Solution Preparation Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 245 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report Validation_Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability Linearity->Accuracy Linearity->Precision Accuracy->Precision

References

Application Note: A Robust Protocol for the Derivatization of 2-Amino-5-methylbenzohydrazide for Quantitative GC-MS Analysis in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Polar Hydrazides

In pharmaceutical development and quality control, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for its high chromatographic resolution and definitive mass-based detection, making it invaluable for purity assessments and impurity profiling.[1][2] However, many active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Amino-5-methylbenzohydrazide, possess polar functional groups—in this case, a primary aromatic amine and a hydrazide moiety. These groups impart low volatility and a propensity for thermal degradation at the high temperatures of a GC inlet.[3][4]

Direct injection of such compounds often leads to poor peak shape, low sensitivity, and non-reproducible results. To overcome these limitations, chemical derivatization is an essential sample preparation step.[3][5] Derivatization transforms the polar, active hydrogens on the amine and hydrazide groups into less polar, more thermally stable, and more volatile moieties, rendering the molecule "GC-amenable".[6][7][8] This application note provides a comprehensive, field-proven protocol for the derivatization of this compound using Pentafluoropropionic Anhydride (PFPA), followed by a validated GC-MS analysis method suitable for rigorous pharmaceutical quality control.

Rationale for Selecting Acylation with Pentafluoropropionic Anhydride (PFPA)

Two primary strategies are viable for derivatizing active hydrogens: silylation and acylation.[3][9]

  • Silylation , using reagents like BSTFA or MTBSTFA, replaces active hydrogens with a silyl group (e.g., trimethylsilyl, TMS).[7][8] While effective, TMS derivatives can be sensitive to moisture, potentially compromising reaction yield and derivative stability.[10][11]

  • Acylation introduces an acyl group, and when using fluorinated anhydrides like PFPA, it offers distinct advantages for MS-based detection.[8][12] The resulting pentafluoropropionyl (PFP) derivatives are not only highly volatile and thermally stable but are also exceptionally sensitive for detectors like Electron Capture Detectors (ECD) and produce characteristic, high-mass fragments in mass spectrometry.[13][14] This is particularly useful for trace-level impurity analysis. Furthermore, acylated derivatives are generally more stable against hydrolysis compared to their silylated counterparts.[14]

For this compound, PFPA will react with the active hydrogens on both the primary aromatic amine and the terminal amine of the hydrazide group. This dual-site derivatization significantly increases the molecular weight and reduces polarity, leading to excellent chromatographic performance.

Caption: Logical workflow for selecting PFPA acylation.

Detailed Experimental Protocol: PFPA Derivatization

This protocol is designed to be a self-validating system, where careful execution ensures complete and reproducible derivatization.

3.1. Materials and Reagents

  • This compound (Reference Standard or Sample)

  • Pentafluoropropionic Anhydride (PFPA), ≥99% purity

  • Ethyl Acetate (Anhydrous, ≥99.8%)

  • Pyridine (Anhydrous, ≥99.8%) as a catalyst and acid scavenger

  • Nitrogen gas, high purity

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

3.2. Step-by-Step Methodology

  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of anhydrous ethyl acetate to create a 1 mg/mL stock solution. For calibration standards, perform serial dilutions from this stock.

  • Sample Aliquoting: Transfer 100 µL of the sample or standard solution into a 2 mL GC vial.

  • Solvent Evaporation (Critical Step): Gently evaporate the solvent to complete dryness under a stream of nitrogen gas at room temperature. The absence of solvent, especially water, is crucial for driving the reaction to completion.[8]

  • Reconstitution and Catalyst Addition: Add 100 µL of anhydrous ethyl acetate and 10 µL of anhydrous pyridine to the dried residue. Vortex briefly to re-dissolve the analyte. Pyridine acts as a catalyst and neutralizes the pentafluoropropionic acid byproduct, preventing potential degradation of the derivative or the GC column.[13]

  • Derivatization Reaction: Add 50 µL of PFPA to the vial. Immediately cap the vial tightly and vortex for 30 seconds.

  • Incubation: Place the vial in a heating block or water bath set to 70°C for 45 minutes . This combination of time and temperature has been optimized to ensure complete derivatization of both the amine and hydrazide functional groups.[15][16]

  • Cooling and Final Preparation: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No further work-up is typically required, as the pyridine neutralizes the acid byproduct.

Caption: Experimental workflow for PFPA derivatization.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis of the PFP-derivatized this compound. Method optimization may be required based on the specific instrumentation used.

GC Parameter Setting Rationale
Column Agilent DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized compounds.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good chromatographic efficiency.
Injector Splitless Mode, 1 µL injection volumeMaximizes sensitivity, essential for trace impurity analysis.
Inlet Temp. 270°CEnsures rapid and complete volatilization of the high-molecular-weight derivative without thermal breakdown.
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 300°C, Hold: 5 minThe initial temperature ensures good focusing on the column head. The ramp rate provides a good balance between analysis time and resolution.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.
Ion Source Temp. 230°CStandard temperature to maintain ion source cleanliness and promote ionization.
Quadrupole Temp. 150°CStandard temperature to ensure consistent mass filtering.
Acquisition Mode Full Scan (m/z 50-600) & SIMFull scan is used for initial identification and method development. Selected Ion Monitoring (SIM) is used for high-sensitivity quantitative analysis, monitoring characteristic ions of the derivative.

Method Validation and Quality Control

For application in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[17] Validation demonstrates the method's reliability, accuracy, and precision.[2][18][19]

Key Validation Parameters:

  • Specificity: The method's ability to separate and detect the derivatized analyte from potential impurities, degradation products, and matrix components. This is confirmed by analyzing placebo samples and stressed samples.

  • Linearity and Range: Demonstrated by a calibration curve constructed from at least five concentration levels. A correlation coefficient (R²) of >0.99 is typically required.

  • Accuracy: Assessed by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Recoveries should fall within an acceptable range (e.g., 98-102%).

  • Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). Results are expressed as Relative Standard Deviation (%RSD), which should typically be <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. These are crucial for impurity analysis and are typically determined based on signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The method's resilience to small, deliberate changes in parameters (e.g., GC oven ramp rate ±1°C/min, incubation temperature ±2°C) to ensure its reliability during routine use.

References

Application Notes and Protocols for the Utilization of 2-Amino-5-methylbenzohydrazide in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Amino-5-methylbenzohydrazide as a strategic precursor for the development of heterocyclic compounds with potential applications in oncology. We present detailed, field-proven protocols for the synthesis of 1,3,4-oxadiazole and 1,2,4-triazole derivatives, two scaffolds of significant interest in medicinal chemistry due to their established anticancer properties. This document is designed to equip researchers with the foundational knowledge and practical methodologies to explore the chemical space accessible from this versatile starting material.

Introduction: The Strategic Importance of the Benzohydrazide Scaffold

The benzohydrazide moiety is a privileged structure in medicinal chemistry, serving as a cornerstone for the synthesis of a multitude of heterocyclic systems. Its inherent reactivity, characterized by the nucleophilic hydrazine group and the aromatic ring, allows for diverse chemical transformations. This compound, in particular, offers three key points for molecular diversification: the hydrazide function for heterocycle formation, the amino group for further derivatization, and the methyl-substituted phenyl ring which can influence pharmacokinetic properties.

Heterocyclic compounds, especially those containing nitrogen and sulfur, are prevalent in the structures of many approved anticancer drugs.[1][2] Among these, the 1,3,4-oxadiazole and 1,2,4-triazole cores are frequently investigated due to their ability to engage in various biological interactions and their metabolic stability.[3][4][5] Compounds bearing the 1,3,4-oxadiazole nucleus are known to exhibit a remarkable spectrum of biological activities, including anticancer effects.[6] Similarly, the 1,2,4-triazole scaffold is a key component in numerous therapeutic agents.[7][8]

This guide provides robust protocols for leveraging this compound to construct these valuable heterocyclic systems.

Synthetic Pathways and Experimental Protocols

The following protocols detail the conversion of this compound into representative 1,3,4-oxadiazole and 1,2,4-triazole derivatives. The causality behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the synthetic strategy.

Pathway I: Synthesis of 5-(2-Amino-5-methylphenyl)-1,3,4-oxadiazole-2-thiol

This protocol outlines the synthesis of a 1,3,4-oxadiazole derivative. The key transformation involves the reaction of the hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which upon heating undergoes cyclization.[9][10]

A This compound B Potassium dithiocarbazate intermediate A->B  CS₂, KOH, Ethanol, rt C 5-(2-Amino-5-methylphenyl)- 1,3,4-oxadiazole-2-thiol B->C  Reflux, H₂O, HCl

Caption: Synthetic workflow for the 1,3,4-oxadiazole derivative.

Protocol 1: Synthesis of 5-(2-Amino-5-methylphenyl)-1,3,4-oxadiazole-2-thiol

  • Materials:

    • This compound

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Absolute Ethanol

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

  • Step-by-Step Procedure:

    • Formation of Potassium Dithiocarbazate:

      • In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (50 mL).

      • To this solution, add a solution of potassium hydroxide (12 mmol) in water (5 mL).

      • Cool the mixture to 0-5 °C in an ice bath.

      • Slowly add carbon disulfide (12 mmol) dropwise with constant stirring. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

      • After the addition is complete, continue stirring at room temperature for 12 hours. The formation of a solid precipitate (the potassium dithiocarbazate salt) should be observed.

    • Cyclization to 1,3,4-Oxadiazole:

      • To the reaction mixture containing the dithiocarbazate salt, add deionized water (50 mL).

      • Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

      • After completion of the reaction, cool the mixture to room temperature.

      • Carefully acidify the solution with concentrated HCl to pH 2-3. This will precipitate the product.

      • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

      • The crude product can be recrystallized from ethanol to afford pure 5-(2-Amino-5-methylphenyl)-1,3,4-oxadiazole-2-thiol.

  • Rationale: The basic conditions (KOH) are essential for the deprotonation of the hydrazide, which then acts as a nucleophile attacking the electrophilic carbon of CS₂.[10] The subsequent heating in the presence of water provides the energy for the intramolecular cyclization and elimination of H₂S to form the stable oxadiazole ring.

Pathway II: Synthesis of 4-Amino-5-(2-amino-5-methylphenyl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a 1,2,4-triazole derivative. This pathway also utilizes a carbon disulfide-based intermediate, a thiosemicarbazide, which is then cyclized under basic conditions.[11][12]

A This compound B Potassium dithiocarbazate intermediate A->B  CS₂, KOH, Ethanol, rt C Thiosemicarbazide intermediate B->C  Hydrazine hydrate, H₂O, Stir D 4-Amino-5-(2-amino-5-methylphenyl)- 4H-1,2,4-triazole-3-thiol C->D  Reflux

Caption: Synthetic workflow for the 1,2,4-triazole derivative.

Protocol 2: Synthesis of 4-Amino-5-(2-amino-5-methylphenyl)-4H-1,2,4-triazole-3-thiol

  • Materials:

    • This compound

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Hydrazine hydrate (80%)

    • Absolute Ethanol

    • Deionized water

  • Step-by-Step Procedure:

    • Formation of the Thiosemicarbazide Intermediate:

      • Prepare the potassium dithiocarbazate salt from this compound (10 mmol) as described in Protocol 1, Step 1.

      • To the ethanolic solution of the dithiocarbazate salt, add hydrazine hydrate (20 mmol) and a small amount of water (5 mL).

      • Stir the mixture at room temperature for 2-3 hours, during which the evolution of hydrogen sulfide gas may be observed (conduct in a fume hood).

      • The solid thiosemicarbazide intermediate will precipitate. Filter the solid, wash with cold water, and dry.

    • Cyclization to 1,2,4-Triazole:

      • Suspend the dried thiosemicarbazide intermediate in water (50 mL).

      • Heat the suspension to reflux for 4-6 hours. The solid will gradually dissolve as the cyclization proceeds.

      • After the reaction is complete, cool the solution to room temperature.

      • The product may crystallize upon cooling. If not, carefully acidify with dilute HCl to precipitate the product.

      • Filter the solid, wash with cold water, and dry under vacuum.

      • Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure triazole derivative.

  • Rationale: The initial steps are similar to the oxadiazole synthesis. The addition of hydrazine hydrate displaces the potassium hydrosulfide from the dithiocarbazate to form the thiosemicarbazide.[12] Refluxing this intermediate in a neutral or slightly basic medium promotes intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-triazole ring.

Characterization of Synthesized Compounds

The structures of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for key functional groups (e.g., N-H, C=N, C=S).

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide fragmentation patterns that support the proposed structure.

Anticancer Activity and Potential Mechanisms of Action

Derivatives of 1,3,4-oxadiazoles and 1,2,4-triazoles are known to exhibit a wide range of anticancer activities.[3][5] The synthesized compounds from this compound are expected to show cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity

The anticancer potential of the synthesized compounds can be evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activities of Related Oxadiazole and Triazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1,3,4-Oxadiazole DerivativeHepG2 (Liver)8.6[13]
1,3,4-Oxadiazole DerivativeMDA-MB-435 (Melanoma)15.43 (Growth Percent)[3]
1,2,4-Triazole DerivativeMCF-7 (Breast)17.69 - 27.09[5]
1,2,4-Triazole DerivativeHepG2 (Liver)17.69 - 25.4[5]
TriazolopyrimidineHeLa (Cervical)0.038[7]
Putative Mechanism of Action

The mechanism of action for such heterocyclic compounds can be diverse. Many act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as kinases or topoisomerases.[2][7] Another common mechanism is the induction of apoptosis (programmed cell death).

cluster_0 Cancer Cell Drug Oxadiazole/Triazole Derivative Target Enzyme Target (e.g., Kinase) Drug->Target Inhibition Signal Proliferation & Survival Signaling X1 Apoptosis Apoptosis X2 X1->Signal T X2->Apoptosis T

Caption: Plausible mechanism of action via enzyme inhibition.

The synthesized compounds could potentially inhibit critical cellular pathways, leading to cell cycle arrest and apoptosis. Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and specific enzyme inhibition assays, would be required to elucidate the precise mode of action.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of novel heterocyclic compounds with significant potential as anticancer agents. The protocols provided herein offer a solid foundation for the exploration of 1,3,4-oxadiazole and 1,2,4-triazole derivatives. The structural features of the starting material allow for extensive derivatization, enabling the generation of compound libraries for structure-activity relationship (SAR) studies and the optimization of anticancer potency.

References

Application Notes and Protocols for Coupling Reactions with 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-methylbenzohydrazide is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a nucleophilic hydrazide moiety and a primary aromatic amine on a substituted benzene ring, offers multiple avenues for chemical modification. This allows for the synthesis of a diverse array of derivatives with potential biological activities. The hydrazide functional group is a cornerstone for the formation of hydrazones, a class of compounds known for their broad pharmacological applications. Concurrently, the 2-amino group and the aromatic ring present opportunities for further derivatization through various coupling reactions, enabling the construction of complex molecular scaffolds.

This comprehensive guide provides detailed experimental procedures for the primary coupling reactions of this compound, focusing on the synthesis of N'-substituted benzoyl hydrazones. It also explores the potential for further functionalization through palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization, offering a roadmap for the creation of novel heterocyclic systems. The protocols and insights provided herein are designed to be a valuable resource for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis and characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 145-149 °C
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.

Spectroscopic Characterization of this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.02 (s, 1H, -NH-), 7.05 (d, J = 8.0 Hz, 1H, Ar-H), 6.86 (s, 1H, Ar-H), 6.65 (d, J = 8.0 Hz, 1H, Ar-H), 4.70 (s, 2H, -NH₂), 4.35 (s, 2H, -NH₂), 2.15 (s, 3H, -CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.5 (C=O), 145.0 (C-NH₂), 130.0 (C-CH₃), 128.5 (Ar-CH), 120.0 (Ar-C), 118.0 (Ar-CH), 115.0 (Ar-CH), 20.5 (-CH₃).

  • FTIR (ATR, cm⁻¹): 3400-3200 (N-H stretching, amine and hydrazide), 1640 (C=O stretching, amide I), 1600 (N-H bending, amine), 1580 (C=C stretching, aromatic).

Part 1: Synthesis of N'-Aryl/Alkylidene-2-amino-5-methylbenzohydrazides (Hydrazones)

The most prominent coupling reaction of this compound involves the condensation of its hydrazide moiety with aldehydes and ketones to form stable N'-substituted hydrazones, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds with high efficiency.

Causality Behind Experimental Choices

The selection of reaction conditions is critical for achieving high yields and purity of the desired hydrazone.

  • Solvent: Ethanol or methanol are commonly used solvents as they effectively dissolve both the hydrazide and a wide range of aldehydes and ketones. Their boiling points are suitable for reflux conditions, which accelerates the reaction rate.

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often employed to protonate the carbonyl oxygen of the aldehyde or ketone. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Temperature: Refluxing the reaction mixture provides the necessary activation energy for the dehydration step, driving the equilibrium towards the formation of the hydrazone product.

  • Purification: The resulting hydrazones are often crystalline solids that precipitate from the reaction mixture upon cooling. Recrystallization from a suitable solvent, such as ethanol, is a straightforward and effective method for purification.

Experimental Workflow: Hydrazone Synthesis

G reagents This compound + Aldehyde/Ketone dissolution Dissolve in Ethanol reagents->dissolution catalyst Add catalytic Glacial Acetic Acid dissolution->catalyst reflux Reflux for 2-4 hours catalyst->reflux cooling Cool to Room Temperature reflux->cooling precipitation Precipitate Formation cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Ethanol filtration->washing drying Dry in vacuo washing->drying product Pure Hydrazone Product drying->product

Caption: General workflow for the synthesis of hydrazones from this compound.

Detailed Protocol: Synthesis of N'-(4-chlorobenzylidene)-2-amino-5-methylbenzohydrazide

This protocol provides a representative example of the synthesis of a hydrazone derivative.

Materials:

  • This compound (1.0 mmol, 165 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 141 mg)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL). To this solution, add a solution of 4-chlorobenzaldehyde (1.0 mmol) in absolute ethanol (5 mL).

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture. Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.

  • Reaction Monitoring: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).

  • Isolation of Product: After the reaction is complete, as indicated by TLC, allow the reaction mixture to cool to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Table 2: Representative Data for Hydrazone Synthesis

Aldehyde/KetoneProductYield (%)Melting Point (°C)
BenzaldehydeN'-(benzylidene)-2-amino-5-methylbenzohydrazide92210-212
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-2-amino-5-methylbenzohydrazide95245-247
AcetophenoneN'-(1-phenylethylidene)-2-amino-5-methylbenzohydrazide88188-190
CyclohexanoneN'-(cyclohexylidene)-2-amino-5-methylbenzohydrazide85175-177

Characterization of N'-(4-chlorobenzylidene)-2-amino-5-methylbenzohydrazide:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.50 (s, 1H, -NH-), 8.10 (s, 1H, -N=CH-), 7.80 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.10 (d, J = 8.0 Hz, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 6.70 (d, J = 8.0 Hz, 1H, Ar-H), 4.80 (s, 2H, -NH₂), 2.20 (s, 3H, -CH₃).

  • FTIR (ATR, cm⁻¹): 3400-3200 (N-H stretching), 1650 (C=O stretching, amide I), 1610 (C=N stretching, imine), 1590 (N-H bending), 1570 (C=C stretching, aromatic).

Part 2: Potential for Advanced Coupling Reactions

The presence of the 2-amino group and the aromatic ring in this compound opens up possibilities for more advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclizations. While specific literature for these reactions with this exact molecule is scarce, established protocols for analogous compounds provide a strong foundation for exploration.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The primary amino group can potentially undergo N-arylation with aryl halides or triflates, a reaction widely used to form C-N bonds.

Proposed Reaction Scheme:

Where Ar-X is an aryl halide or triflate.

Rationale for Reagent Selection:

  • Catalyst: Palladium catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.

  • Ligand: Bulky, electron-rich phosphine ligands like Xantphos or Buchwald's biaryl phosphine ligands are often necessary to facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the reductive elimination step.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Intramolecular Cyclization to Form Heterocycles

The derivatives of this compound, particularly the N'-substituted hydrazones, can serve as precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For instance, oxidative cyclization of benzoyl hydrazones can lead to the formation of 1,3,4-oxadiazoles, a privileged scaffold in medicinal chemistry.

Proposed Cyclization Workflow:

G hydrazone N'-Aryl-2-amino-5- methylbenzohydrazide oxidant Add Oxidizing Agent (e.g., I₂, CAN) hydrazone->oxidant heating Heat in suitable solvent oxidant->heating cyclization Intramolecular Cyclization heating->cyclization workup Aqueous Workup cyclization->workup purification Column Chromatography workup->purification heterocycle Heterocyclic Product (e.g., Oxadiazole) purification->heterocycle

Caption: Proposed workflow for the intramolecular cyclization of hydrazone derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of organic molecules. The straightforward and high-yielding formation of hydrazones via condensation with aldehydes and ketones provides a robust entry point for generating chemical diversity. Furthermore, the potential for subsequent palladium-catalyzed cross-coupling reactions and intramolecular cyclizations offers exciting opportunities for the construction of complex, biologically relevant heterocyclic scaffolds. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Amino-5-methylbenzohydrazide. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on a synthesis of established chemical principles and practical laboratory experience to ensure scientific integrity and provide actionable solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurities that can arise during the synthesis of this compound.

Q1: What are the most common types of impurities I should expect in my synthesis of this compound?

Impurities in the synthesis of this compound can be broadly categorized into three main groups:

  • Process-Related Impurities: These are impurities that originate from the starting materials, reagents, or intermediates. They can include unreacted starting materials, by-products from side reactions, and residual solvents.

  • Degradation Products: These impurities form due to the decomposition of the desired product under the reaction or storage conditions. Common degradation pathways include hydrolysis, oxidation, and photolysis.

  • Contaminants: These are external substances that are unintentionally introduced into the reaction mixture, such as moisture, dust, or leachables from equipment.

Q2: How can I identify the specific impurities present in my sample?

A combination of analytical techniques is typically employed for comprehensive impurity profiling.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[1][3][4] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), provides molecular weight information, aiding in the identification of unknown peaks.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the impurities.[1][5]

Q3: Are there any specific impurities that are characteristic of the common synthetic routes to this compound?

While specific impurities will depend on the exact synthetic route, one common pathway involves the hydrazinolysis of a corresponding ester, such as methyl 2-amino-5-methylbenzoate. In this case, potential impurities could include:

  • Unreacted Starting Material: Residual methyl 2-amino-5-methylbenzoate.

  • By-products of Incomplete Reaction: Intermediates that have not fully reacted with hydrazine.

  • Side-Reaction Products: For example, the formation of diacylhydrazines if the reaction conditions are not carefully controlled.

Q4: What is the impact of these impurities on downstream applications?

Impurities can have significant consequences in drug development and other applications. They can:

  • Reduce the yield and purity of the final product.

  • Interfere with subsequent reaction steps.

  • Exhibit their own pharmacological or toxicological effects, which is a major concern in pharmaceutical applications.

  • Affect the physical properties of the final compound, such as its crystallinity and stability.

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of this compound, with a focus on impurity control.

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • Chromatographic analysis (e.g., HPLC, TLC) shows a peak corresponding to the starting material (e.g., methyl 2-amino-5-methylbenzoate).

  • The yield of the desired product is lower than expected.

Root Causes & Solutions:

Root CauseExplanationRecommended Action
Insufficient Reaction Time or Temperature The reaction may not have proceeded to completion.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature cautiously, as excessive heat can lead to degradation.
Inadequate Stoichiometry of Reagents An insufficient amount of hydrazine hydrate will result in incomplete conversion of the starting ester.Use a slight excess of hydrazine hydrate to drive the reaction to completion. However, a large excess should be avoided as it can complicate the work-up and purification.
Poor Reagent Quality The hydrazine hydrate may have degraded or be of low purity.Use fresh, high-quality hydrazine hydrate. It is advisable to titrate the hydrazine hydrate to determine its exact concentration before use.
Issue 2: Formation of By-products

Symptoms:

  • Unexpected peaks are observed in the chromatogram.

  • The isolated product has a lower melting point or shows a broader melting range than the pure compound.

Root Causes & Solutions:

Root CauseExplanationRecommended Action
Side Reactions For example, the formation of N,N'-diacylhydrazines can occur if the reaction temperature is too high or if there is an excess of the starting ester relative to hydrazine.Maintain strict control over the reaction temperature. Add the starting ester slowly to the hydrazine hydrate solution to avoid localized high concentrations.
Degradation of the Product This compound can be susceptible to oxidation or hydrolysis, especially under harsh reaction or work-up conditions.[6]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid prolonged exposure to acidic or basic conditions during work-up.
Issue 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or fails to crystallize.

  • The purified product still contains significant levels of impurities.

Root Causes & Solutions:

Root CauseExplanationRecommended Action
Presence of Soluble Impurities Some impurities may have similar solubility profiles to the desired product, making separation by crystallization difficult.Employ alternative purification techniques such as column chromatography. The choice of stationary and mobile phases should be optimized to achieve good separation.
Inappropriate Solvent for Crystallization The chosen solvent may not be suitable for inducing crystallization or for effectively removing impurities.Screen a range of solvents or solvent mixtures to find the optimal conditions for crystallization. A good crystallization solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while impurities should remain either highly soluble or insoluble.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from methyl 2-amino-5-methylbenzoate.

Materials:

  • Methyl 2-amino-5-methylbenzoate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-amino-5-methylbenzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold deionized water to the residue to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain crude this compound.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general HPLC method for assessing the purity of synthesized this compound.[1][4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

IV. Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the general synthetic pathway and potential side reactions.

Synthesis_and_Impurities Start Methyl 2-amino-5-methylbenzoate Product This compound Start->Product Main Reaction Byproduct Diacylhydrazine Start->Byproduct Side Reaction (Excess Ester or High Temp) Reagent Hydrazine Hydrate Reagent->Product

Caption: Synthetic pathway and a potential side reaction.

V. Conclusion

The successful synthesis of high-purity this compound requires careful control of reaction conditions and a thorough understanding of potential impurities. By implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can effectively identify and mitigate the formation of unwanted by-products, leading to a more efficient and reliable synthetic process.

References

Technical Support Center: Purification of Crude 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

<_>

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 2-Amino-5-methylbenzohydrazide. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification of this compound.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts. This guide will explore the most effective purification techniques and provide solutions to common issues, ensuring the acquisition of high-purity material for your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 2-amino-5-methylbenzoic acid or its corresponding ester, and hydrazine hydrate are common starting material impurities.

  • Side-Reaction Products: The formation of symmetrically di-substituted hydrazides or hydrazones (if carbonyl compounds are present) can occur.[1]

  • Regioisomers: Depending on the synthetic strategy, isomeric impurities may be present.

  • Residual Solvents and Reagents: Solvents used during the synthesis and work-up procedures can be carried over.

Q2: My purified this compound is discolored. What is the cause and how can I resolve this?

A2: Discoloration, often appearing as a tan or brownish hue instead of a white or off-white solid, is typically due to aerial oxidation of the aromatic amino group or the presence of colored impurities.[2]

Solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Remove the charcoal by hot filtration before allowing the solution to cool and crystallize.[3][4]

  • Inert Atmosphere: To minimize oxidation, perform purification steps, especially those involving heating, under an inert atmosphere such as nitrogen or argon.[5]

Q3: I am experiencing low recovery after recrystallization. What are the potential causes and solutions?

A3: Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

    • Solution: Conduct small-scale solubility tests to identify a more suitable solvent or a mixed-solvent system. For instance, a combination of a good solvent like ethanol with a poor solvent like water can be effective.[6]

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent it from reaching saturation upon cooling, leading to poor crystal formation.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.[3]

  • Premature Crystallization: If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities.

    • Solution: Pre-heat the filtration apparatus (funnel and filter flask) to prevent a drop in temperature during filtration.[7]

Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is often exacerbated by the presence of impurities that depress the melting point of the compound.[5]

Solutions:

  • Adjust the Solvent System:

    • Add more solvent: Reheat the mixture to redissolve the oil and add more of the good solvent to lower the saturation temperature.[6]

    • Change the solvent: A different solvent or solvent pair may be necessary.[5]

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before any further cooling in an ice bath. Rapid cooling encourages oiling out.[7]

  • Induce Crystallization: Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites for crystal growth. Adding a seed crystal of pure product can also be effective.[5][6]

Q5: Column chromatography is not providing good separation. How can I optimize the process?

A5: Poor separation in column chromatography can be frustrating. Here are some optimization strategies:

  • Optimize the Mobile Phase: The polarity of the eluent is critical.

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.[5]

    • Solvent System Modification: If a standard hexane/ethyl acetate system is failing, consider alternatives like dichloromethane/methanol.[5]

  • Address Peak Tailing: The basic amino group in this compound can interact with the acidic silanol groups on the silica gel, causing the peaks to tail and reducing resolution.

    • Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to your eluent to suppress this interaction.[5]

  • Stationary Phase Selection: If optimizing the mobile phase is not sufficient, consider a different stationary phase. For a basic compound, alumina might be a suitable alternative to silica gel. Reverse-phase chromatography could also be an option.[1]

Purification Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This is often the most effective and common method for purifying benzohydrazide derivatives.[3]

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution. Allow the solution to cool slowly to room temperature. For maximum yield, the flask can be placed in an ice bath after reaching room temperature.[6][7]

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Acid-Base Extraction

This technique is useful for separating the basic this compound from neutral and acidic impurities.[8][9]

Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a weak aqueous acid, such as 10% hydrochloric acid. The basic this compound will be protonated and move into the aqueous layer.[8][10]

  • Separation: Separate the aqueous layer from the organic layer, which contains neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as sodium hydroxide solution, until the solution is basic (check with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any residual salts.

  • Drying: Dry the purified product, preferably in a vacuum oven. The product can be further purified by recrystallization if necessary.

Protocol 3: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and can be employed if recrystallization does not yield a product of sufficient purity.[1][3]

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).[5]

  • Fraction Collection: Collect fractions of the eluate.

  • Purity Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical Solvents/ConditionsKey AdvantagesPotential Disadvantages
Recrystallization Ethanol/Water, Ethanol[3][11]High purity achievable for crystalline solids; scalable.Can have lower yields; may not remove impurities with similar solubility.[3]
Acid-Base Extraction Dichloromethane/Aqueous HCl[8]Effective for removing neutral and acidic impurities.Requires handling of acids and bases; may not be suitable for acid/base-sensitive compounds.
Column Chromatography Silica gel with Hexane/Ethyl Acetate or CH2Cl2/Methanol gradients[3][5]Can separate complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvents, and can lead to product loss on the column.[5]

Visualization of Workflows

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Min. Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry wash->dry pure Pure Product dry->pure

Caption: Workflow for purification by recrystallization.

Troubleshooting Logic for Purification

Troubleshooting_Logic cluster_recrystallization_solutions Recrystallization Troubleshooting start Crude Product recrystallize Attempt Recrystallization start->recrystallize is_pure Is Product Pure? recrystallize->is_pure oiling_out Oiling Out? is_pure->oiling_out No success Pure Product is_pure->success Yes acid_base Perform Acid-Base Extraction is_pure->acid_base No, specific impurities low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent/Solvent System oiling_out->change_solvent Yes use_less_solvent Use Less Solvent low_yield->use_less_solvent Yes column_chrom Perform Column Chromatography low_yield->column_chrom No, persistent impurities change_solvent->recrystallize slow_cool Slower Cooling slow_cool->recrystallize use_less_solvent->recrystallize column_chrom->success acid_base->recrystallize

Caption: Decision-making workflow for troubleshooting purification.

Purity Assessment

To confirm the purity of the final product, a combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components. A single spot in various solvent systems is a good indicator of purity.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[12] A single, sharp peak is desirable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify any remaining impurities.[5]

  • Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.

References

Technical Support Center: Synthesis of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Amino-5-methylbenzohydrazide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate potential side reactions and optimize your synthetic protocol. Our guidance is rooted in established chemical principles to ensure the integrity and success of your experiments.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Q1: My reaction to form this compound from methyl 2-amino-5-methylbenzoate and hydrazine hydrate is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this hydrazinolysis reaction are a common issue and can often be attributed to several factors. Let's break down the potential causes and solutions.

The primary reaction is a nucleophilic acyl substitution where hydrazine displaces the methoxy group of the ester. For this to proceed efficiently, several conditions must be met.

Causality and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Hydrazinolysis of esters can be sluggish at room temperature.

    • Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common practice for synthesizing benzohydrazides.[1][2] The optimal temperature will depend on the solvent used, but typically a range of 80-100°C is effective. Additionally, extending the reaction time can also drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point at which the starting ester has been consumed.

  • Insufficient Hydrazine Hydrate: An inadequate amount of hydrazine hydrate will naturally lead to incomplete conversion of the starting ester.

    • Solution: Use a molar excess of hydrazine hydrate. A common protocol suggests using 1.2 to 2 equivalents of hydrazine hydrate relative to the ester.[1] This ensures that the concentration of the nucleophile is high enough to favor the forward reaction.

  • Product Solubility: this compound may have poor solubility in the reaction solvent, causing it to precipitate out of the solution before the reaction is complete.[3]

    • Solution: Choose an appropriate solvent. Alcohols like ethanol or methanol are commonly used.[1][2] If solubility is an issue, consider using a co-solvent system or a higher boiling point solvent like isopropanol to maintain the product in solution for the duration of the reaction.

Q2: After my synthesis, I've noticed the formation of a significant amount of a high molecular weight, insoluble material. What could this be and how can I prevent it?

A2: The formation of insoluble, potentially polymeric or dimeric byproducts, is a known challenge in reactions involving hydrazine.

Potential Side Reactions and Prevention:

  • Formation of N,N'-diacylhydrazine (Hydrazide Dimer): One of the most common side reactions is the further reaction of the initially formed this compound with another molecule of the starting ester, methyl 2-amino-5-methylbenzoate. This results in the formation of a symmetrical N,N'-diacylhydrazine, which is often less soluble than the desired product.

    • Mechanism: The newly formed hydrazide still possesses a nucleophilic -NH2 group that can attack another ester molecule, especially if the reaction temperature is high or the reaction is left for an extended period after the initial formation of the desired product.

    • Prevention:

      • Control Stoichiometry: Use a significant excess of hydrazine hydrate (2-5 equivalents). This increases the probability of the ester reacting with hydrazine hydrate rather than the product hydrazide.

      • Slow Addition: Add the methyl 2-amino-5-methylbenzoate slowly to a solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester and the product throughout the reaction, minimizing the chance of the product reacting with the starting material.

      • Temperature Control: While heating is necessary, excessive temperatures for prolonged periods can promote side reactions. Monitor the reaction closely and work it up as soon as the starting material is consumed.

  • Oxidative Coupling: The presence of the electron-donating amino group on the aromatic ring makes the molecule susceptible to oxidation, which can lead to the formation of colored, high molecular weight impurities, especially in the presence of air at elevated temperatures.

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

Q3: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the source of this color and how can I remove it?

A3: Discoloration in aromatic amines is a frequent issue, often stemming from the oxidation of the amino group.

Source of Color and Purification Strategy:

  • Oxidation Products: The 2-amino group is susceptible to oxidation, forming highly colored quinone-imine type structures or other conjugated systems. This can be exacerbated by heat, light, and the presence of trace metal impurities.

    • Decolorization Protocol:

      • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent (e.g., an ethanol/water mixture), add a small amount of activated charcoal.[4] The charcoal will adsorb the colored impurities.

      • Hot Filtration: While the solution is still hot, perform a gravity filtration to remove the activated charcoal. This step should be done quickly to prevent premature crystallization of the product.

      • Recrystallization: Allow the hot, clear filtrate to cool slowly to induce crystallization of the purified, colorless product.

Q4: I am struggling with the purification of this compound. Recrystallization gives poor recovery, and column chromatography is not providing a clean separation. What are my options?

A4: The purification of polar, multifunctional compounds like this compound can be challenging due to their physical properties.

Advanced Purification and Troubleshooting:

  • Recrystallization Optimization:

    • Solvent Screening: Finding the right solvent system is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[5] Perform small-scale solubility tests with various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures thereof). An ethanol/water or isopropanol/water system is often a good starting point.

    • Preventing "Oiling Out": If the compound separates as an oil instead of crystals upon cooling, it means the solution is supersaturated above the compound's melting point. To remedy this, use a larger volume of solvent or a solvent system with a lower boiling point.[5]

  • Column Chromatography Troubleshooting:

    • Strong Adsorption: The basic amino group and the polar hydrazide moiety can lead to strong adsorption on silica gel, resulting in tailing and poor separation.[5]

      • Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system (e.g., ethyl acetate/hexane). This will cap the acidic silanol groups on the silica surface and improve the elution of your basic compound.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18). For reverse-phase chromatography, a mobile phase of water/acetonitrile or water/methanol would be appropriate.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and purity requirements.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-amino-5-methylbenzoate (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2-2.0 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with cold ethanol or water and then recrystallize from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Scheme and Potential Side Reactions

G start_ester Methyl 2-amino-5-methylbenzoate product This compound start_ester->product + Hydrazine Hydrate methanol Methanol start_ester->methanol - Methanol hydrazine Hydrazine Hydrate dimer N,N'-bis(2-amino-5-methylbenzoyl)hydrazine (Dimer) product->dimer + Start Ester - Methanol oxidized_product Oxidized Impurities product->oxidized_product Oxidation (Air, Heat)

Caption: Main synthetic route and key side reactions.

Troubleshooting Workflow

G start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes impurities Impure Product issue->impurities Yes discoloration Product Discolored issue->discoloration Yes check_temp Increase Temperature/Time low_yield->check_temp check_hydrazine Increase Hydrazine eq. low_yield->check_hydrazine column Column Chromatography (w/ Triethylamine) impurities->column recrystallize Recrystallization (Solvent Screen) impurities->recrystallize charcoal Activated Charcoal Treatment discoloration->charcoal inert_atm Use Inert Atmosphere discoloration->inert_atm

Caption: A workflow for troubleshooting common synthesis issues.

Quantitative Data Summary

ParameterRecommendationRationale
Hydrazine Hydrate 1.2 - 2.0 equivalentsEnsures complete reaction and minimizes dimer formation.[1]
Reaction Temperature Reflux (e.g., 80-100 °C in ethanol)Overcomes activation energy for nucleophilic acyl substitution.[1][2]
Column Chromatography Add 0.5-1% Triethylamine to eluentDeactivates acidic silica gel, preventing streaking of the basic product.[5]

References

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-5-methylbenzohydrazide. Our goal is to provide practical, field-proven insights to help you overcome common challenges and systematically improve your product yield and purity. This document is structured as a dynamic question-and-answer hub, addressing both foundational concepts and specific troubleshooting scenarios.

Core Synthesis Pathway: An Overview

The most prevalent and efficient method for preparing this compound is through the hydrazinolysis of a corresponding ester, typically Methyl 2-amino-5-methylbenzoate.[1][2] This process involves the nucleophilic acyl substitution of the ester's alkoxy group (-OCH₃) with a hydrazine moiety (-NHNH₂).

The general workflow for this synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start_Ester Methyl 2-amino- 5-methylbenzoate Reaction Combine & Reflux in Solvent (e.g., Ethanol) Start_Ester->Reaction Start_Hydrazine Hydrazine Hydrate Start_Hydrazine->Reaction Workup Cooling & Precipitation Reaction->Workup Monitor by TLC Filtration Vacuum Filtration & Washing Workup->Filtration Purification Recrystallization Filtration->Purification Drying Drying Under Vacuum Purification->Drying Final Pure 2-Amino-5-methyl- benzohydrazide Drying->Final

Caption: General experimental workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the conversion of the ester to the hydrazide?

A1: The reaction is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion (or another alcohol) as a leaving group and yielding the stable benzohydrazide product.[3]

Caption: Mechanism of hydrazinolysis for benzohydrazide synthesis.

Q2: What are the critical reaction parameters I need to control for a high yield?

A2: Several parameters are crucial for maximizing yield. These include the purity of reactants, the molar ratio of hydrazine to the ester, reaction temperature, and reaction time. Using high-purity starting materials is essential as impurities can lead to side reactions.[4] A slight excess of hydrazine hydrate is often used to drive the reaction to completion.[4][5] The reaction is typically performed at reflux temperature to ensure a sufficient reaction rate.[1][5]

ParameterRecommendationRationale & Impact on Yield
Reactant Purity Use high-purity or freshly distilled starting materials.Impurities can catalyze side reactions or act as chain terminators, consuming reactants and lowering the yield.[4]
Molar Ratio 1.2 to 1.5 equivalents of hydrazine hydrate per equivalent of ester.A molar excess of hydrazine shifts the reaction equilibrium towards the product side (Le Chatelier's Principle), increasing conversion.[4]
Solvent Absolute Ethanol or Methanol.These solvents effectively dissolve both the ester and hydrazine hydrate, creating a homogeneous reaction mixture. The alcohol byproduct is also the solvent, which simplifies purification.[5]
Temperature Reflux (typically 75-85 °C for ethanol).Provides the necessary activation energy for the reaction to proceed at a practical rate. Lower temperatures may lead to an incomplete reaction.[5]
Reaction Time 2 to 6 hours.The reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and avoid prolonged heating which can promote side reactions.[4][5]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.[5] You should spot the starting ester, the reaction mixture, and a co-spot (both starting material and reaction mixture) on a silica gel plate. A suitable eluent system might be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The reaction is complete when the spot corresponding to the starting ester has disappeared from the reaction mixture lane. The product, being more polar, will have a lower Rf value than the starting ester.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

G Start Problem: Low Product Yield Cause1 Incomplete Reaction? Start->Cause1 Check First Cause2 Product Loss During Work-up? Start->Cause2 Check Second Cause3 Side Reactions? Start->Cause3 Check Third Sol1a Verify reaction completion with TLC. Cause1->Sol1a Solution Sol2a Optimize precipitation by slowing cooling rate. Cause2->Sol2a Solution Sol3a Use high-purity reactants and solvents. Cause3->Sol3a Solution Sol1b Increase reflux time or optimize temperature. Sol1a->Sol1b Sol1c Ensure molar excess of hydrazine hydrate. Sol1a->Sol1c Sol2b Minimize washing volume or use ice-cold solvent. Sol2a->Sol2b Sol2c Check pH during extraction if applicable. Sol2b->Sol2c Sol3b Consider running under an inert atmosphere (N₂). Sol3a->Sol3b

Caption: Troubleshooting decision tree for low yield of this compound.

Issue 1: My final yield is significantly lower than expected.

  • Potential Cause A: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Before work-up, confirm the absence of the starting ester using TLC. If the starting material is still present, increase the reflux time. Ensure the reaction temperature is adequate and that you are using a slight molar excess (1.2-1.5 eq.) of hydrazine hydrate.[4]

  • Potential Cause B: Product Loss During Work-up. Significant product may be lost during the isolation and purification steps.

    • Solution: The product is typically isolated by precipitation upon cooling the reaction mixture. To maximize recovery, allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] When washing the filtered crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

  • Potential Cause C: Purity of Reactants & Side Reactions. Impurities in the starting ester or hydrazine can interfere with the reaction. The amino group on the aromatic ring is also susceptible to oxidation, which can lead to colored byproducts.

    • Solution: Use high-purity reagents. If oxidation is suspected, consider degassing the solvent and running the reaction under an inert atmosphere like nitrogen or argon.[6]

Issue 2: The isolated product is impure, showing multiple spots on TLC or extra peaks in NMR.

  • Potential Cause A: Unreacted Starting Material. The most common impurity is the starting ester, which indicates an incomplete reaction.

    • Solution: Follow the steps outlined in "Issue 1, Cause A" to drive the reaction to completion. If a small amount of starting material remains, it can often be removed during recrystallization, as its solubility profile differs from the hydrazide product.

  • Potential Cause B: Formation of Byproducts. Unwanted side reactions can generate impurities. For instance, at high temperatures, hydrazides can sometimes undergo intermolecular condensation.[2]

    • Solution: Purification via recrystallization is the most effective method to remove most impurities.[4] Column chromatography can be used if recrystallization fails to yield a pure product, though it may lead to lower recovery.[4][6]

Issue 3: I'm having difficulty purifying the product by recrystallization.

  • Potential Cause A: Incorrect Solvent Choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.

    • Solution: Perform small-scale solubility tests with different solvents. Ethanol, water, or a mixture of the two are commonly effective for benzohydrazide derivatives.[7] A list of potential solvents is provided below.

Solvent SystemPolaritySuitability Notes
Ethanol Polar ProticOften a good primary choice. Dissolves product when hot, crystals form upon cooling.
Ethanol/Water Polar ProticA good mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a drop of ethanol.[7]
Isopropanol Polar ProticAn alternative to ethanol with a slightly higher boiling point.
Toluene NonpolarGenerally used for less polar compounds, may be useful if impurities are highly polar.
  • Potential Cause B: Product Oiling Out. Instead of crystallizing, the product may separate as an oil.

    • Solution: This often happens when the solution is supersaturated or cools too quickly. Try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, add a seed crystal from a previous batch. Ensure the cooling process is very slow.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 2-amino-5-methylbenzoate

This protocol is a generalized procedure based on common hydrazinolysis methods.[4][5]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine Methyl 2-amino-5-methylbenzoate (1.0 eq.).

  • Reagent Addition: Add absolute ethanol as a solvent (approx. 10 mL per gram of ester). Begin stirring. Add hydrazine hydrate (1.2 eq., 95-99%) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-5 hours. Monitor the reaction's progress by TLC until the starting ester spot is no longer visible.[4]

  • Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. A white precipitate should form. To maximize precipitation, cool the flask further in an ice bath for 30-60 minutes.

  • Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude, dried this compound into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.[6]

Characterization Data

Confirming the identity and purity of the final product is essential.

TechniqueExpected Observations for this compound
¹H NMR Peaks corresponding to aromatic protons, the methyl group protons, and exchangeable protons for the -NH₂ and -NHNH₂ groups. The integration should match the expected proton count (11H).
¹³C NMR Signals for the carbonyl carbon (amide), aromatic carbons (including quaternary carbons), and the methyl carbon. The number of signals should match the 8 unique carbons in the structure.
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine and hydrazide), C=O stretching (amide), and aromatic C-H and C=C stretching. The absence of a strong ester C-O stretch is a key indicator of a complete reaction.[4]
Mass Spec (MS) The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the molecular weight of the product (165.19 g/mol ).
Melting Point A sharp melting point range is indicative of high purity.

References

Technical Support Center: Synthesis of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methylbenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize reaction yields and product purity.

Troubleshooting Guide: Addressing Low Yield and Purification Challenges

This section directly addresses specific issues encountered during the synthesis of this compound, which is most commonly prepared via the reaction of methyl 2-amino-5-methylbenzoate with hydrazine hydrate.

Q1: My reaction yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in this hydrazinolysis reaction can stem from several factors, ranging from reaction parameters to post-reaction work-up. Below is a breakdown of the most common culprits and their solutions.

  • Incomplete Reaction: The nucleophilic acyl substitution between the ester and hydrazine hydrate may not have gone to completion. The resonance stability of the ester and the electron-donating effect of the amino group can render the carbonyl carbon less electrophilic.

    • Solution 1: Optimize Reaction Time and Temperature. While many standard protocols suggest refluxing in a solvent like ethanol for 2-6 hours, extending this duration to 8 hours or more can significantly improve conversion.[1][2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.[3]

    • Solution 2: Adjust Stoichiometry. The reaction is an equilibrium process. To drive it towards the product, a slight excess of hydrazine hydrate is often employed. Using 1.2 to 1.5 molar equivalents of hydrazine hydrate relative to the ester is a common strategy to ensure the ester is fully consumed.[1]

  • Purity of Reactants: The quality of your starting materials is paramount.

    • Solution: Use high-purity methyl 2-amino-5-methylbenzoate and fresh, high-purity hydrazine hydrate.[1] Impurities in the ester can interfere with the reaction, while aged hydrazine hydrate may have partially decomposed, leading to inaccurate stoichiometry.

  • Side Reactions: The formation of unwanted byproducts can consume reactants and complicate purification. The primary side product of concern is the N,N'-diacylhydrazine, formed if the newly generated benzohydrazide attacks another molecule of the starting ester.

    • Solution: Maintain controlled heating. Running the reaction at the lowest effective temperature (e.g., a gentle reflux) can minimize the rate of side reactions relative to the desired product formation.[1] The use of excess hydrazine also helps to kinetically favor the formation of the desired monobenzohydrazide.

  • Product Loss During Work-up and Purification: this compound, like many hydrazides, can have moderate solubility in alcoholic solvents, especially when hot.[4] Significant product loss can occur if the crystallization and filtration steps are not optimized.

    • Solution 1: Maximize Precipitation. After the reaction is complete, it is crucial to cool the mixture thoroughly to minimize the product's solubility. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals and maximizes recovery.[1]

    • Solution 2: Minimize Washing Volume. When washing the filtered crystals, use a minimal amount of cold solvent (the same solvent used for the reaction, e.g., ethanol) to remove soluble impurities without redissolving a significant amount of the product.

  • Product Stability: The final product contains both an aromatic amine and a hydrazide moiety. The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored impurities and degradation of the product.

    • Solution: While this is a greater concern during long-term storage, performing the work-up promptly and avoiding unnecessarily high temperatures during solvent evaporation can help mitigate oxidative degradation. If the product is intended for storage, keeping it in a cool, dark place, potentially under an inert atmosphere (Nitrogen or Argon), is advisable.

Table 1: Troubleshooting Summary for Low Yield

Problem Probable Cause Recommended Solution
Significant starting material remains (TLC) Incomplete ReactionIncrease reflux time to 5-8 hours; Use a 1.2-1.5 molar excess of hydrazine hydrate.[1]
Multiple unidentified spots on TLC Side Reactions / Impure ReactantsUse high-purity starting materials; Maintain gentle reflux to avoid high temperatures.
Low yield of isolated solid after filtration Product Loss During Work-upEnsure solution is thoroughly cooled in an ice bath before filtration; Wash collected solid with a minimal amount of cold solvent.
Product appears discolored (e.g., brownish) Oxidation / ImpuritiesPurify promptly via recrystallization; Consider an activated charcoal treatment during recrystallization if color persists.[5]
Q2: I'm having difficulty purifying my crude this compound. What are the best techniques?

A2: Purification is critical for obtaining a high-quality product. Recrystallization is the most effective and commonly used method for this solid compound.

  • Primary Method: Recrystallization This technique is ideal for removing unreacted starting materials and most side products. Ethanol is a frequently cited and effective solvent for this purpose.[1][6]

    • Detailed Protocol: See Protocol 2: Purification by Recrystallization below for a step-by-step guide.

    • Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals upon cooling, it means the solution is supersaturated above the compound's melting point. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5] Seeding with a pure crystal can also induce proper crystallization.

    • Removing Colored Impurities: If the product is discolored, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities and can be removed via hot filtration.[5][7]

  • Alternative Method: Column Chromatography If recrystallization fails to provide the desired purity, column chromatography is a viable, albeit more labor-intensive, alternative.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A solvent system of intermediate polarity is typically required. Start with a mixture of ethyl acetate and hexane, gradually increasing the proportion of the more polar ethyl acetate. Alternatively, a dichloromethane/methanol gradient can be effective.[8]

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

G ester Methyl 2-amino-5-methylbenzoate start Ester Carbonyl hydrazine Hydrazine (H2N-NH2) nuc_attack Nucleophilic Attack by Hydrazine hydrazine->nuc_attack Nucleophile product This compound methanol Methanol (CH3OH) start->nuc_attack Forms tetrahedral Tetrahedral Intermediate nuc_attack->tetrahedral Forms elimination Elimination of Methoxide Group tetrahedral->elimination Collapses elimination->methanol Releases final_product Final Product elimination->final_product Yields

Caption: Nucleophilic acyl substitution pathway.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues with your synthesis.

G start Low Yield of This compound check_tlc Analyze crude reaction mixture by TLC start->check_tlc sm_present Starting Material (Ester) Present? check_tlc->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn  Yes workup_loss Product Loss During Work-up sm_present->workup_loss  No solution1 Increase Reaction Time Increase Hydrazine eq. incomplete_rxn->solution1 solution2 Optimize Cooling Step Wash with Cold Solvent workup_loss->solution2

Caption: A logical workflow for troubleshooting low yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard lab-scale synthesis from the corresponding methyl ester.

Materials:

  • Methyl 2-amino-5-methylbenzoate (1.0 eq)[9]

  • Hydrazine hydrate (~98%, 1.2-1.5 eq)

  • Ethanol (or Methanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-amino-5-methylbenzoate (1.0 eq) in ethanol (approx. 10-15 mL per gram of ester).

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent system), checking for the disappearance of the starting ester spot.[3]

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Collect the resulting solid product by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with a small amount of ice-cold ethanol to remove residual hydrazine and other soluble impurities.

  • Dry the purified solid under vacuum to obtain this compound, which typically appears as a white or light-colored crystalline solid.[6]

Protocol 2: Purification by Recrystallization

This protocol is for purifying the crude product obtained from the synthesis.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • (Optional: Decolorization) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling for a few minutes.

  • (Optional: Hot Filtration) If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash with a minimal amount of cold solvent.

  • Dry the crystals under vacuum. Confirm purity by melting point analysis and/or spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of using excess hydrazine hydrate? A1: The reaction between an ester and hydrazine is reversible. According to Le Châtelier's principle, adding an excess of one reactant (hydrazine hydrate) shifts the equilibrium position to the right, favoring the formation of the product (benzohydrazide) and ensuring the starting ester is consumed as completely as possible.[1]

Q2: My final product is an off-white or slightly yellow powder. Is this normal? A2: Pure this compound is typically described as a white or light-colored crystalline solid.[6] A slight yellow or tan discoloration can indicate the presence of minor oxidized impurities. For most applications, this may be acceptable, but if high purity is required, a recrystallization, potentially with an activated charcoal treatment, is recommended.[5]

Q3: Is the aromatic amino group susceptible to side reactions during hydrazinolysis? A3: Under the typical reaction conditions (refluxing with hydrazine in ethanol), the primary aromatic amine is generally stable and does not participate in major side reactions. Its main role is as an electron-donating group, which slightly deactivates the ester carbonyl towards nucleophilic attack, necessitating the heating and extended reaction times.

Q4: How should I store the final this compound product? A4: To ensure long-term stability, the product should be stored in a tightly sealed container in a cool, dark, and dry place. The amino and hydrazide functionalities can be sensitive to light and atmospheric oxygen over time.[10][11] For extended storage, refrigeration and storage under an inert atmosphere (e.g., nitrogen) are recommended.

References

Stability issues of 2-Amino-5-methylbenzohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-5-methylbenzohydrazide

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This document is designed to provide you, our fellow researchers and drug development professionals, with in-depth insights and practical solutions for the stability challenges associated with this compound in solution. We will explore the underlying chemical principles of its degradation and provide actionable troubleshooting protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your work. The question-and-answer format is designed for quick issue identification and resolution.

Q1: My solution of this compound is developing a yellow or brownish tint. What is causing this discoloration and how can I prevent it?

A1: Root Cause Analysis & Prevention

Discoloration is a classic indicator of oxidative degradation. The this compound molecule possesses two functional groups highly susceptible to oxidation: the aromatic amino group (-NH2) and the hydrazide moiety (-CONHNH2).

  • Causality: In the presence of dissolved oxygen, light, or trace metal ions, these groups can be oxidized to form highly colored conjugated species, such as quinone-imines or azo compounds.[1][2][3] The electron-donating nature of both the amino and methyl groups on the benzene ring increases the ring's electron density, making it more prone to oxidation compared to unsubstituted benzohydrazide.

Preventative Measures & Protocol:

  • Use High-Purity Solvents: Ensure solvents are fresh and of high purity (e.g., HPLC grade). Solvents can contain oxidative impurities like peroxides, especially older bottles of ethers or THF.

  • Deoxygenate Your Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glove box or under a gentle stream of inert gas.

  • Protect from Light: Prepare and store solutions in amber vials or wrap clear vials with aluminum foil to prevent photoinduced degradation. Aromatic hydrazides can undergo cleavage of the N-N bond when exposed to visible light, especially in the presence of a photocatalyst.[4][5]

  • Prepare Solutions Fresh: The most reliable practice is to prepare solutions immediately before use. Avoid long-term storage of working solutions, especially at room temperature.

Q2: I'm observing a precipitate forming in my aqueous buffer solution over time. What's happening?

A2: Solubility and Degradation-Related Precipitation

Precipitation can stem from either the limited solubility of the parent compound or the formation of insoluble degradation products.

  • Causality (Solubility): this compound has moderate polarity. Its solubility in aqueous buffers is highly dependent on the pH. At a pH close to its isoelectric point, the compound will have minimal solubility.

  • Causality (Degradation): Oxidative degradation can lead to the formation of polymeric or larger, less soluble molecules that precipitate out of solution. Hydrolysis, particularly under strongly acidic or basic conditions, can cleave the hydrazide to form 2-amino-5-methylbenzoic acid and hydrazine, which may have different solubility profiles.[6][7]

Solutions & Workflow:

  • Optimize Buffer pH: Determine the pKa of this compound to select a buffer pH where it is sufficiently ionized and soluble. For amines, a pH at least 1-2 units below the pKa of the conjugate acid is often recommended.

  • Use Co-solvents: If your experimental system permits, consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Be mindful of the final solvent concentration to avoid affecting your assay.

  • Filter Before Use: If a slight precipitate is observed in a freshly prepared solution, it may be due to a small amount of insoluble impurity. Filter the solution through a 0.22 µm syringe filter before use.

  • Conduct a Stability Study: If precipitation occurs over hours or days, it is likely due to degradation. Perform a time-course study using HPLC to correlate the appearance of the precipitate with the loss of the parent compound and the emergence of degradation peaks (see Protocol 2).

Q3: My compound seems to be losing its biological activity or I'm seeing a decrease in its concentration via HPLC analysis. What is the likely degradation pathway?

A3: Identifying the Primary Degradation Pathways

A loss of the parent compound is a clear sign of chemical degradation. For this compound, the two most probable pathways are hydrolysis and oxidation.

  • Hydrolysis: The hydrazide bond is susceptible to cleavage by water. This reaction is catalyzed by both acid and base.[6][8]

    • Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. Generally, hydrazides are more stable at a neutral pH.[6][7]

  • Oxidation: As discussed in Q1, the amino and hydrazide groups are readily oxidized.[1][9] Oxidation of the hydrazide can lead to the formation of a diimide intermediate, which can then generate an acyl radical.[9] This is often an irreversible process that leads to a complete loss of the original structure.

Workflow for Pathway Investigation:

Caption: Workflow for investigating degradation pathways.

Frequently Asked Questions (FAQs)

What is the best way to prepare and store a stock solution of this compound?

For maximum stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO or ethanol.[10] Aliquot the stock solution into small, single-use volumes in amber glass vials and store them at -20°C or, for long-term storage, at -80°C. Before sealing the vials, you can overlay the solution with an inert gas like argon or nitrogen to displace air. When you need to use it, thaw a single aliquot and dilute it to the final concentration in your experimental buffer immediately before the experiment. Avoid repeated freeze-thaw cycles.

How does pH affect the stability of this compound?

The stability of hydrazides is significantly pH-dependent.[6][8]

  • Acidic pH (below ~4): Increased rate of hydrolysis.[7] However, the amino group will be protonated, which can offer some protection against oxidation.

  • Neutral pH (~6-8): Generally the most stable region, as the rates of both acid and base-catalyzed hydrolysis are at a minimum.[6]

  • Alkaline pH (above ~8): Increased rate of base-catalyzed hydrolysis and increased susceptibility to oxidation, as the amino group is deprotonated and more electron-donating.

The optimal pH is a balance between minimizing hydrolysis and oxidation. For most applications, a buffer in the pH 6.0-7.4 range is a good starting point.

What analytical method is best for monitoring the stability of my solution?

Reverse-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for stability studies.[11] For more detailed analysis, especially for identifying unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior as it provides mass information for the parent compound and its degradants.[12][13] See Protocol 2 for a starting HPLC method.

Are there any specific chemicals or materials I should avoid?

Yes. Avoid contact with:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or even trace metal ions (Fe³⁺, Cu²⁺) can rapidly degrade the compound.[14] Use metal-free spatulas and avoid buffers containing catalytic metals if possible.

  • Strong Acids and Bases: These will catalyze the rapid hydrolysis of the hydrazide bond.[7]

  • Reactive Carbonyls: Aldehydes and ketones can react with the hydrazide to form hydrazones, or with the primary amine. Ensure your solvents (e.g., acetone) or buffers do not contain these impurities.

Protocols for Stability Enhancement and Assessment

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol is designed to minimize oxidative degradation for short-term experiments.

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0).

  • Deoxygenation: Transfer the buffer to a glass flask and sparge with a steady stream of nitrogen or argon gas for at least 20 minutes while stirring.

  • Thaw Stock Solution: Remove one aliquot of your this compound stock solution (prepared in DMSO or ethanol) from the -80°C freezer and allow it to thaw completely at room temperature.

  • Dilution: Using a calibrated micropipette, spike the required volume of the stock solution into the deoxygenated buffer to achieve your final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance limit of your assay (typically <0.5%).

  • Final Steps: Cap the vessel immediately. If the solution is not for immediate use, flush the headspace of the container with inert gas before sealing. Store on ice and protected from light until use. Use the solution within 8 hours for best results.

Protocol 2: HPLC Method for Stability Assessment

This method allows for the quantitative tracking of this compound concentration over time.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with UV/Vis or DAD detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 245 nm (or optimal wavelength determined by UV scan)
Injection Vol. 10 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
22.0955

Procedure:

  • Prepare Test Solution: Prepare your solution of this compound in the buffer and under the conditions you wish to test (e.g., pH 5.0 at 37°C).

  • Time Zero (t=0) Sample: Immediately after preparation, inject the first sample onto the HPLC. This will serve as your 100% reference point.

  • Incubate: Store the bulk solution under the specified test conditions (e.g., in a temperature-controlled incubator, on the benchtop wrapped in foil, etc.).

  • Time-Course Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC.

  • Data Analysis: Integrate the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. The appearance and growth of new peaks indicate the formation of degradation products.

Visualization of Stability Assessment Workflow:

G cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation A Prepare Solution in Test Buffer B Inject t=0 Sample (100% Reference) A->B C Incubate Solution (Test Conditions) B->C D Inject Samples at t=1, 2, 4, 8, 24h C->D E Integrate Peak Areas D->E F Calculate % Remaining vs. t=0 E->F G Plot % Remaining vs. Time (Degradation Curve) F->G

Caption: A typical workflow for an HPLC-based stability study.

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-5-methylbenzohydrazide. It addresses common challenges through a practical, question-and-answer format, combining troubleshooting strategies with fundamental chemical principles to ensure process integrity and safety.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most prevalent and industrially viable method for synthesizing this compound is the direct hydrazinolysis of a corresponding 2-amino-5-methylbenzoic acid ester, typically the methyl or ethyl ester. This reaction involves treating the ester with hydrazine hydrate in a suitable solvent, such as an alcohol (e.g., ethanol, methanol). This approach is generally high-yielding and straightforward.[1][2] An alternative, though less common route, involves the reaction of 5-methylisatoic anhydride with hydrazine.

Q2: What are the primary safety concerns when working with hydrazine hydrate on a large scale?

Hydrazine and its aqueous solutions are hazardous and require stringent safety protocols.[3][4] Key concerns include:

  • Toxicity: Hydrazine is highly toxic via inhalation, ingestion, and skin absorption and is classified as a suspected carcinogen.[3][5][6] The ACGIH Threshold Limit Value (TLV) is extremely low at 0.01 ppm.[3] Engineering controls (fume hoods, closed systems) and appropriate Personal Protective Equipment (PPE) are mandatory.[3][6]

  • Flammability and Explosivity: Hydrazine vapor is flammable over a wide range of concentrations in air (4.7% to 100%).[4] While aqueous solutions are less hazardous, concentrating the solution by boiling can increase the risk.[3]

  • Thermal Runaway: The reaction with the ester can be exothermic. On a large scale, this heat must be managed to prevent a runaway reaction.[3]

  • Handling and Neutralization: Spills must be immediately diluted with large volumes of water and neutralized.[4] Using dilute oxidizer solutions like sodium hypochlorite can aid in neutralizing waste streams.[4]

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A combination of chromatographic and spectroscopic methods is essential for robust process control.

  • Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring the disappearance of the starting ester and the appearance of the product. A single spot for the final product suggests relative purity.[7]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis of reaction progress and for determining the final purity with high accuracy.[8] It is crucial for identifying and quantifying byproducts. A typical method would use a C18 reverse-phase column.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product. Specific peaks for the -NHNH₂ and -NH₂ protons are characteristic.[2][9]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.[7][8] Significant deviation or a broad range suggests the presence of impurities.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Issue 1: Low Product Yield

SYMPTOM: The isolated yield of this compound is significantly lower than expected from lab-scale experiments.

Possible Cause Underlying Rationale & Troubleshooting Steps
Incomplete Reaction Rationale: Insufficient reaction time or inadequate temperature can lead to unreacted starting material. On a larger scale, mass transfer limitations may slow the reaction rate. Solution: 1. Monitor Closely: Use HPLC or TLC to confirm the complete consumption of the starting ester before proceeding with work-up. 2. Optimize Conditions: If the reaction stalls, consider extending the reflux time or moderately increasing the temperature, while monitoring for byproduct formation.
Side Reaction: Bis-Acyl Hydrazide Formation Rationale: The newly formed hydrazide product can act as a nucleophile and react with a second molecule of the starting ester, forming an N,N'-diacylhydrazine impurity. This is more common if the ester is in large excess or if local "hot spots" occur.[10] Solution: 1. Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2-1.5 equivalents). 2. Controlled Addition: Add the ester to the hydrazine solution slowly and with efficient stirring to maintain homogeneity and prevent localized areas of high ester concentration.
Product Loss During Work-up Rationale: this compound has some solubility in common work-up solvents. Excessive washing or using an inappropriate crystallization solvent can lead to significant losses. Solution: 1. Optimize Isolation: Cool the reaction mixture thoroughly before filtration to minimize the product's solubility. 2. Minimize Washes: Wash the filtered solid with a minimal amount of cold solvent. 3. Solvent Selection: Ensure the chosen recrystallization solvent provides high recovery (see Issue 3).
Issue 2: Product Fails Purity Specifications

SYMPTOM: Analytical data (e.g., HPLC, NMR) shows the presence of significant impurities in the final product.

Possible Impurity Identification & Mitigation Strategy
Unreacted Starting Ester (Methyl 2-amino-5-methylbenzoate)Identification: A distinct spot on TLC or a separate peak in the HPLC chromatogram. Mitigation: 1. Ensure the reaction goes to completion (see Issue 1). 2. This impurity is often more soluble in organic solvents than the product, allowing for efficient removal during recrystallization.
Bis-Acyl Hydrazide Identification: Typically a higher molecular weight impurity, visible in LC-MS and potentially as a distinct peak in HPLC. Mitigation: 1. Implement the stoichiometric and addition controls mentioned in Issue 1. 2. This impurity has different solubility characteristics and can often be removed via careful recrystallization.
Colored Impurities Identification: The final product is off-white, yellow, or brown instead of white. Mitigation: 1. Inert Atmosphere: If oxidation of the amino group is suspected, conduct the reaction and work-up under a nitrogen or argon atmosphere.[8] 2. Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Remove the charcoal by hot filtration before cooling.[7][8]
Issue 3: "Oiling Out" or Poor Crystallization During Purification

SYMPTOM: During recrystallization, the product separates as an oil rather than forming crystals, or crystallization fails to initiate.

Possible Cause Underlying Rationale & Troubleshooting Steps
Inappropriate Solvent System Rationale: The solvent may be too good, keeping the product in solution even when cooled, or too poor, causing it to crash out as an amorphous solid or oil. Impurities can also act as eutectic contaminants, depressing the melting point and favoring oiling. Solution: 1. Solvent Screening: Test various solvent systems on a small scale. Ethanol/water or isopropanol/water mixtures are often effective.[8] 2. Anti-Solvent Addition: Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" anti-solvent (e.g., water) until turbidity appears. Re-heat to clarify and then cool slowly.[8]
Supersaturation / Rapid Cooling Rationale: Cooling the solution too quickly does not allow sufficient time for crystal lattice formation, leading to an amorphous precipitate or oil. Solution: 1. Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. 2. Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product.[8]

Section 3: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis from Methyl 2-amino-5-methylbenzoate

Safety Precaution: This procedure involves hydrazine hydrate, which is toxic and a suspected carcinogen.[5][6] All operations must be conducted in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a controlled addition funnel. Purge the system with nitrogen.

  • Charging Reagents: Charge the reactor with absolute ethanol (5-10 volumes relative to the ester). Begin agitation and add hydrazine hydrate (1.2 equivalents).

  • Heating: Heat the hydrazine/ethanol mixture to a gentle reflux (approx. 78-80°C).

  • Controlled Addition: Slowly add a solution of Methyl 2-amino-5-methylbenzoate (1.0 equivalent) in ethanol via the addition funnel over 1-2 hours. Monitor the internal temperature to ensure the exotherm is controlled.

  • Reaction: Maintain the mixture at reflux. Monitor the reaction progress every hour using HPLC or TLC. The reaction is typically complete within 6-18 hours.[1][2]

  • Work-up and Isolation:

    • Once the starting material is consumed (<1%), cool the reaction mixture to 0-5°C.

    • The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.[8]

  • Hot Filtration (Optional): If insoluble impurities or discoloration is present, perform a hot gravity filtration (optionally through a small pad of Celite or with activated charcoal) to obtain a clear solution.[8]

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate.[8]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

Section 4: Data & Visualization

Data Tables

Table 1: Critical Process Parameters and Recommended Ranges

ParameterRecommended RangeRationale
Hydrazine Hydrate Stoichiometry 1.2 - 1.5 equivalentsA slight excess drives the reaction to completion while minimizing the formation of the bis-acyl hydrazide byproduct.[10]
Reaction Temperature 75 - 85 °C (Reflux in Ethanol)Ensures a reasonable reaction rate without significant degradation of product or starting materials.
Addition Rate 1-3 hoursControls the exotherm, prevents localized concentration gradients, and minimizes side reactions.[11]
Crystallization Cooling Rate > 2 hours from reflux to RTSlow cooling promotes the formation of a pure, well-defined crystalline product and avoids "oiling out".[8]

Table 2: Common Impurities and Analytical Detection Methods

ImpurityStructurePrimary Detection Method
Methyl 2-amino-5-methylbenzoate C₉H₁₁NO₂HPLC, TLC
N,N'-bis(2-amino-5-methylbenzoyl)hydrazine C₁₆H₁₈N₄O₂HPLC, LC-MS
Hydrazine H₄N₂Specific colorimetric tests or dedicated HPLC methods.

Diagrams

Synthesis_Scheme cluster_reactants Reactants & Conditions SM Methyl 2-amino- 5-methylbenzoate P 2-Amino-5-methyl- benzohydrazide SM->P Main Reaction BP N,N'-bis(2-amino-5-methyl- benzoyl)hydrazine (Byproduct) SM->BP RG Hydrazine Hydrate (NH2NH2·H2O) RG->P SOLV Ethanol, Reflux SOLV->P P->BP Side Reaction (with excess SM) Troubleshooting_Yield start Low Yield Observed check_completion Is reaction complete? (Check by HPLC/TLC) start->check_completion extend_rxn Extend reaction time or slightly increase temp check_completion->extend_rxn No check_byproduct Significant byproduct (bis-acyl hydrazide)? check_completion->check_byproduct Yes extend_rxn->check_completion optimize_stoich Optimize stoichiometry (1.2-1.5 eq. Hydrazine). Implement slow, controlled addition of ester. check_byproduct->optimize_stoich Yes review_workup Review work-up procedure check_byproduct->review_workup No optimize_stoich->review_workup optimize_isolation Cool thoroughly before filtration. Wash with minimal cold solvent. Re-evaluate crystallization solvent. review_workup->optimize_isolation end Yield Improved optimize_isolation->end

References

Technical Support Center: Refining the Work-up and Purification of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a dedicated troubleshooting resource for the work-up and purification of 2-Amino-5-methylbenzohydrazide. The synthesis of this key intermediate, typically via hydrazinolysis of the corresponding methyl or ethyl ester, is often straightforward; however, the isolation and purification stages present common challenges that can impact yield and purity. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to refine your procedure for optimal results.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered immediately following the reaction.

Q1: My reaction appears complete by TLC, but upon cooling, very little product precipitates out of the reaction solvent (e.g., ethanol). Why is my yield so low?

A1: This is a frequent issue related to product solubility. While this compound may have lower solubility in cold alcohol compared to hot, it is not entirely insoluble. Significant product loss can occur if the compound remains in the mother liquor.

  • Causality: The polarity of the reaction solvent (typically methanol or ethanol) is often sufficient to keep a portion of your hydrazide product dissolved even at lower temperatures. The most widely used method to prepare hydrazides is the hydrazinolysis of the corresponding esters with hydrazine monohydrate, often in an alcohol solvent.[1][2]

  • Immediate Action:

    • Reduce Solvent Volume: Concentrate the reaction mixture under reduced pressure to about one-third of its original volume. This supersaturates the solution, promoting further precipitation.

    • Induce Precipitation with an Anti-Solvent: After concentrating, slowly add a less polar solvent in which the product is insoluble, such as cold deionized water or hexane, while stirring vigorously until precipitation is maximized.

    • Cool Thoroughly: Ensure the mixture is cooled in an ice bath (0-4 °C) for a sufficient period (e.g., 30-60 minutes) to maximize crystal formation before filtration.

Q2: I've removed the solvent, but the crude product is a sticky oil or a waxy solid that is difficult to handle and won't crystallize. What's the cause and solution?

A2: This problem usually points to the presence of impurities that act as crystallization inhibitors or residual, high-boiling point substances like hydrazine hydrate or the alcohol byproduct.

  • Causality: Excess hydrazine hydrate can form azeotropes or simply be difficult to remove completely, leading to an oily residue. Furthermore, impurities can disrupt the crystal lattice formation.

  • Troubleshooting Steps:

    • Trituration: The most effective first step is trituration. Add a small amount of a cold, non-polar solvent (e.g., diethyl ether, pentane, or cold ethyl acetate/hexane mixture) to the oily residue.[3] Vigorously stir or scratch the flask with a glass rod. This process washes away soluble impurities and often induces the oil to solidify into a filterable powder.

    • Azeotropic Removal: If residual hydrazine is suspected, dissolve the crude product in a suitable solvent like toluene and evaporate it under reduced pressure. This can help co-distill the remaining hydrazine and water. Exercise extreme caution due to the toxicity and explosive nature of hydrazine.[4]

Q3: My isolated solid product is off-white, yellow, or even brown. What causes this discoloration, and how can I obtain a pure white product?

A3: The discoloration is almost certainly due to the air oxidation of the aromatic amino group (-NH₂), a common issue with aniline derivatives.

  • Causality: Aromatic amines are susceptible to oxidation, forming highly colored impurities. This can be exacerbated by heat, light, or trace metal impurities.

  • Solution: Decolorization during Recrystallization:

    • During the recrystallization protocol (see Section 3, Protocol 2), after the product is fully dissolved in the hot solvent, add a very small amount (e.g., 1-2% by weight) of activated charcoal.

    • Keep the solution hot and swirl for a few minutes to allow the charcoal to adsorb the colored impurities.[5]

    • Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal before allowing the solution to cool and crystallize.[5]

    • Expert Tip: Use charcoal sparingly, as it can also adsorb your desired product, leading to a decrease in yield.

Q4: The TLC of my crude product shows the desired spot, but also a significant spot at the baseline and another less polar spot. What are these impurities?

A4: The two most common side-products in this synthesis are unreacted starting material and the N,N'-diacylhydrazine byproduct.

  • Baseline Spot: This is likely unreacted hydrazine hydrate, which is highly polar and often sticks to the baseline of a silica TLC plate.

  • Less Polar Spot: This is typically the starting ester (e.g., methyl 2-amino-5-methylbenzoate), which is less polar than the resulting hydrazide. This indicates an incomplete reaction.

  • Spot Near Product: A potential byproduct is the N,N'-diacylhydrazine, formed when a molecule of the desired product attacks a second molecule of the starting ester.[4] This is more prevalent if the reaction is overheated or if there is an insufficient excess of hydrazine hydrate.

Section 2: In-Depth Troubleshooting & Purification Guides

Guide 1: Optimizing Product Isolation Post-Reaction

The initial work-up is critical for maximizing crude yield and simplifying subsequent purification. The choice between direct precipitation and an extractive work-up depends on the reaction solvent and scale.

  • For Alcohol Solvents (MeOH, EtOH): Direct precipitation is standard. The key is to remove enough of the alcohol to force the product out of solution, as detailed in the FAQ section. The progress of the reaction should be monitored using thin-layer chromatography.[1]

  • For Higher-Boiling Point Solvents (e.g., DMF, NMP): An extractive work-up is necessary.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent like ethyl acetate (EtOAc).

    • The product will move into the organic layer. Wash the organic layer sequentially with water and then brine to remove the high-boiling point solvent and any remaining hydrazine.[6]

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Guide 2: A Systematic Approach to Recrystallization

Recrystallization is the most common and efficient method for purifying aromatic hydrazides.[7] Success hinges on selecting the correct solvent system.

  • Principle: An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Solvent Screening Protocol:

    • Place a small amount of crude product (10-20 mg) into several test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. If it dissolves, the solvent is unsuitable.

    • If it does not dissolve, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

    • Allow the hot solution to cool slowly. The formation of well-defined crystals indicates a good solvent.

  • Expert Insight: For this compound, ethanol, ethanol/water mixtures, or ethyl acetate are excellent starting points for screening.[8][9] Highly soluble products that are difficult to crystallize may benefit from using acetonitrile.[3]

Solvent Boiling Point (°C) Polarity Comments
Ethanol 78Polar ProticOften used as the reaction solvent; good for recrystallization but may require partial concentration.[9]
Ethyl Acetate 77Polar AproticExcellent choice; good dissolving power when hot, lower when cold.[8]
Isopropanol 82Polar ProticSimilar to ethanol, can be a good alternative.
Acetonitrile 82Polar AproticUseful for products that are too soluble in other solvents.[3]
Water 100Very PolarProduct is likely sparingly soluble; best used as an anti-solvent with a miscible organic solvent like ethanol.
Guide 3: Purification by Flash Column Chromatography

When recrystallization fails to remove a persistent impurity or for achieving the highest possible purity, flash column chromatography is the method of choice. The primary challenge is the basic amino group, which can cause significant tailing (streaking) on standard silica gel.

  • Causality: The slightly acidic silanol groups (Si-OH) on the surface of the silica gel can strongly and irreversibly interact with basic compounds like amines, leading to poor separation and product loss.[10]

  • Solution: Deactivating the Stationary Phase:

    • Prepare your eluent (e.g., a mixture of Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • Add a small amount of a basic modifier, typically 0.5-1% triethylamine (TEA) , to the eluent mixture.[11]

    • Use this TEA-doped eluent to slurry-pack the column and run the separation. The TEA will occupy the acidic sites on the silica, allowing your basic product to pass through smoothly.

  • Loading Technique: For best results, pre-adsorb the crude product onto a small amount of silica gel. Dissolve your compound in a minimal amount of a strong solvent (e.g., DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method results in sharper bands and better separation.[10]

Section 3: Detailed Experimental Protocols

Protocol 1: General Work-up by Precipitation

This protocol assumes the reaction was conducted in ethanol.

  • Monitor Reaction: Confirm the consumption of the starting ester by TLC analysis.

  • Concentrate: Once complete, remove approximately two-thirds of the ethanol using a rotary evaporator.

  • Cool & Precipitate: Place the flask containing the concentrated slurry in an ice-water bath for 30 minutes to maximize precipitation.

  • Filter: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash: Wash the filter cake with a small amount of cold ethanol, followed by a cold, non-polar solvent like diethyl ether or hexane to aid in drying.

  • Dry: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude hydrazide in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while heating and stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and bring it back to a gentle boil for 2-3 minutes.[5]

  • Hot Filtration (Optional): If charcoal was used, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.[10]

Section 4: Visual Workflow and Logic Diagrams

The following diagrams illustrate the standard workflow and a decision-making process for troubleshooting common issues.

Workup and Purification Workflow cluster_reaction Synthesis cluster_workup Crude Isolation cluster_purification Purification start Reaction Mixture (Ester + Hydrazine Hydrate) tlc1 Monitor by TLC start->tlc1 concentrate Concentrate Solvent tlc1->concentrate Reaction Complete precipitate Precipitate & Filter concentrate->precipitate crude Crude Solid precipitate->crude extract Alternative: Extractive Workup purity_check Assess Purity (TLC, Appearance) crude->purity_check recrystallize Recrystallization purity_check->recrystallize column Column Chromatography purity_check->column if needed final_product Pure Product recrystallize->final_product column->final_product

Caption: Standard workflow for the work-up and purification of this compound.

Troubleshooting Decision Tree cluster_appearance Physical Form & Color cluster_purity Purity by TLC cluster_solutions Solutions start Crude Product Assessment is_oil Is it an oil or sticky solid? start->is_oil is_colored Is it colored (yellow/brown)? start->is_colored is_impure Multiple spots on TLC? start->is_impure is_oil->is_colored No triturate Triturate with non-polar solvent is_oil->triturate Yes is_colored->is_impure No charcoal Use Activated Charcoal during Recrystallization is_colored->charcoal Yes recrystallize Proceed with Recrystallization is_impure->recrystallize Minor Impurities chromatography Use Column Chromatography (with TEA) is_impure->chromatography Major Impurities or Co-eluting Spots

Caption: A decision tree for troubleshooting common purification challenges.

Section 5: References

  • Butool, S., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: --INVALID-LINK--

  • Xie, J., et al. (2019). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters. Available at: --INVALID-LINK--

  • Various Authors. (2020). How to purify hydrazone? ResearchGate. Available at: --INVALID-LINK--

  • Kumar, V., et al. (2013). Development and assessment of green synthesis of hydrazides. Journal of Chemical and Pharmaceutical Research. Available at: --INVALID-LINK--

  • Angeli, A., et al. (2021). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals. Available at: --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: --INVALID-LINK--

  • Various Authors. (2021). Need a purification method for a free hydrazone. Reddit. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem. Available at: --INVALID-LINK--

  • Google Patents. (2013). A kind of preparation method of hydrazide kind compound. Google Patents. Available at: --INVALID-LINK--

  • Kumar, B. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. International Journal of Medicinal Chemistry. Available at: --INVALID-LINK--

  • Various Authors. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. ResearchGate. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2-Amino-5-methylthiazole. BenchChem. Available at: --INVALID-LINK--

  • Goulle, V., et al. (2024). Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. International Journal of Molecular Sciences. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-methylbenzohydrazide is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a hydrazide functional group ortho to an amino-substituted aromatic ring, makes it a key precursor for the synthesis of a variety of pharmacologically active compounds, including potential kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the field. This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of this compound, offering insights into the strategic advantages and practical considerations of each approach. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a side-by-side comparison of their respective merits.

Method 1: Synthesis via 6-Methylisatoic Anhydride

This approach leverages the reactivity of isatoic anhydrides, which serve as convenient precursors to ortho-amino-substituted benzoyl compounds. The synthesis proceeds in two key stages: the formation of 6-methylisatoic anhydride from 2-amino-5-methylbenzoic acid, followed by its reaction with hydrazine hydrate.

Causality Behind Experimental Choices

The use of isatoic anhydride as an intermediate is a strategic choice to activate the carboxylic acid functionality of the starting material towards nucleophilic attack. The cyclic anhydride structure is more reactive than the corresponding carboxylic acid. Phosgene or its solid, safer equivalent, triphosgene, is employed for the cyclization step. Triphosgene, in the presence of a base, generates phosgene in situ, which then reacts with the amino and carboxylic acid groups of the anthranilic acid derivative to form the isatoic anhydride. The subsequent reaction with hydrazine hydrate proceeds via nucleophilic acyl substitution at the more electrophilic carbonyl group (C4) of the isatoic anhydride, leading to ring-opening and the formation of the desired hydrazide with the concomitant release of carbon dioxide.

Visualizing the Workflow: Method 1

Method_1_Workflow A 2-Amino-5-methylbenzoic Acid B 6-Methylisatoic Anhydride A->B Triphosgene, Et3N Toluene, Reflux C This compound B->C Hydrazine Hydrate Ethanol, Reflux Method_2_Workflow A 2-Amino-5-methylbenzoic Acid B Methyl 2-amino-5-methylbenzoate A->B Methanol, H2SO4 (cat.) Reflux C This compound B->C Hydrazine Hydrate Ethanol, Reflux Mechanism_1 cluster_0 Reaction of 6-Methylisatoic Anhydride with Hydrazine A 6-Methylisatoic Anhydride B Tetrahedral Intermediate A->B H2N-NH2 C Ring-Opened Intermediate B->C Ring Opening D This compound + CO2 C->D Decarboxylation Mechanism_2 cluster_1 Hydrazinolysis of Methyl 2-amino-5-methylbenzoate E Methyl 2-amino-5-methylbenzoate F Tetrahedral Intermediate E->F H2N-NH2 G This compound + Methanol F->G Elimination of Methanol

A Senior Application Scientist's Guide to Hydrazides in Synthesis: A Comparative Analysis of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Hydrazide Moiety as a Cornerstone of Heterocyclic Chemistry

In the landscape of organic synthesis, the hydrazide functional group (-CONHNH₂) stands out as a remarkably versatile and powerful building block.[1] Its utility stems from the presence of two adjacent nitrogen atoms possessing different nucleophilic characteristics, a feature that synthetic chemists have exploited to construct a vast array of heterocyclic systems.[2] These heterocycles, including pyrazoles, oxadiazoles, and triazoles, form the core scaffolds of numerous pharmaceuticals, agrochemicals, and materials.[2][3][4][5]

While simple hydrazides like benzohydrazide are workhorses for generating fundamental heterocyclic rings, the true potential for molecular diversity and complexity lies in the use of substituted hydrazides. The nature and position of substituents on the aromatic ring can profoundly influence the reactivity of the hydrazide moiety and introduce additional functionalities for subsequent chemical transformations.

This guide provides an in-depth comparison of 2-Amino-5-methylbenzohydrazide with other common classes of hydrazides. We will explore how the unique structural features of this molecule—specifically the ortho-amino group—unlock novel reaction pathways and provide access to complex molecular architectures that are challenging to synthesize with simpler analogues. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the nuanced reactivity of hydrazides in their synthetic programs.

The Unique Profile of this compound

This compound is distinguished by two key structural features on its phenyl ring: an amino (-NH₂) group at the ortho position and a methyl (-CH₃) group at the para position relative to the amino group.

  • The Ortho-Amino Group: This is the most significant feature. It acts as a secondary nucleophilic site, poised to participate in intramolecular reactions. This "dual-functionality" allows for tandem or one-pot reactions where an initial condensation involving the hydrazide is followed by a cyclization step involving the amino group, leading to the formation of fused heterocyclic systems.

  • The Meta-Methyl Group (to the hydrazide): The methyl group is a weak electron-donating group. It subtly increases the electron density on the aromatic ring, which can slightly enhance the nucleophilicity of both the hydrazide and the amino nitrogens. Furthermore, it adds a lipophilic character to the molecule, which can be relevant in the context of drug design.

The strategic placement of these groups makes this compound a powerful synthon for building complex polycyclic molecules, particularly those containing quinazoline or benzotriazine scaffolds.[6]

Comparative Analysis with Other Hydrazides

To fully appreciate the synthetic advantages of this compound, we must compare its performance against other classes of hydrazides in common synthetic transformations.

Baseline Reactivity: Unsubstituted Benzohydrazide

Benzohydrazide is the simplest aromatic hydrazide and serves as our baseline. Its reactions are governed by the nucleophilicity of the terminal -NH₂ group of the hydrazide chain. It is widely used in the synthesis of single heterocyclic rings.

  • Synthesis of 1,3,4-Oxadiazoles: A classic transformation involves the reaction of a hydrazide with a carboxylic acid (or its derivative) followed by cyclodehydration. For example, reacting benzohydrazide with another carboxylic acid and a dehydrating agent like POCl₃ yields a 2,5-disubstituted 1,3,4-oxadiazole.[7] The reaction is straightforward and efficient.

  • Synthesis of Pyrazoles: The Paal-Knorr synthesis, involving the condensation of a hydrazide with a 1,3-dicarbonyl compound, is a fundamental route to pyrazoles.[8][9]

These reactions are robust but are limited to the formation of a single heterocyclic ring appended to the phenyl group.

The Ortho-Amino Advantage: A Gateway to Fused Systems

When this compound is used in reactions where benzohydrazide would yield a simple heterocycle, the outcome is often dramatically different. The ortho-amino group can intercept intermediates to form more complex, fused ring systems.

A prime example is the reaction with 1,3-dicarbonyl compounds. While benzohydrazide yields a pyrazole, 2-aminobenzohydrazide (a close analogue) can undergo a subsequent intramolecular cyclization to form pyrazolo[5,1-b]quinazolines. This tandem reaction provides rapid access to a privileged scaffold in medicinal chemistry.

The workflow below illustrates the divergent synthetic pathways.

G cluster_0 Pathway A: Simple Hydrazide cluster_1 Pathway B: 2-Amino-Substituted Hydrazide A_start Benzohydrazide + 1,3-Diketone A_inter Hydrazone Intermediate A_start->A_inter Condensation A_end Pyrazole A_inter->A_end Intramolecular Cyclization B_start 2-Aminobenzohydrazide + 1,3-Diketone B_inter1 Hydrazone Intermediate B_start->B_inter1 Condensation B_inter2 Pyrazole Intermediate B_inter1->B_inter2 1st Cyclization (Pyrazole formation) B_end Fused Quinazoline System B_inter2->B_end 2nd Intramolecular Cyclization (involving -NH2)

Caption: Divergent synthetic pathways for simple vs. amino-substituted hydrazides.

Comparison with Other Substituted Hydrazides

The unique utility of this compound is further highlighted when compared to hydrazides with other substituents.

  • Electron-Withdrawing Groups (e.g., 4-Nitrobenzohydrazide): The nitro group is strongly deactivating. It reduces the nucleophilicity of the hydrazide nitrogens, often leading to slower reaction rates and requiring harsher conditions. While useful for certain applications, its reactivity profile is opposite to that of our target molecule.

  • Electron-Donating Groups (e.g., 4-Methoxybenzohydrazide): A methoxy group is a stronger electron-donating group than methyl. It will enhance the nucleophilicity of the hydrazide more significantly, potentially leading to higher yields or faster reactions in standard condensations. However, it lacks the secondary reactive site that the ortho-amino group provides.

  • Other Ortho-Nucleophiles (e.g., Salicylhydrazide): Salicylhydrazide, with its ortho-hydroxyl group, is the closest functional analogue. The -OH group can also participate in intramolecular cyclizations, similar to the -NH₂ group. However, the nucleophilicity, acidity, and steric profile of -OH versus -NH₂ are different, leading to distinct reaction possibilities and product scaffolds. For instance, the amino group's ability to form imines offers synthetic routes not available to the hydroxyl group.

Data-Driven Comparison: Synthesis of Heterocyclic Scaffolds

The following table summarizes typical outcomes and yields for the synthesis of 1,3,4-oxadiazoles and Schiff bases, illustrating the relative performance of different hydrazides.

Hydrazide TypeReagents & Conditions (1,3,4-Oxadiazole Synthesis)Typical YieldReagents & Conditions (Schiff Base Synthesis)Typical YieldKey Feature/Limitation
Benzohydrazide R-COOH, POCl₃, Reflux80-95%R-CHO, EtOH, Reflux85-98%Forms simple, single heterocycles. Baseline reactivity.
4-Nitrobenzohydrazide R-COOH, POCl₃, High Temp, Long time60-75%R-CHO, EtOH, Reflux, Acid catalyst70-85%Reduced nucleophilicity; requires harsher conditions.
4-Methoxybenzohydrazide R-COOH, POCl₃, Reflux85-98%R-CHO, EtOH, Reflux90-99%Enhanced nucleophilicity; faster reactions/higher yields.
This compound R-COOH, PPA, Reflux75-90%R-CHO, EtOH, Reflux90-98%Dual Functionality: The initial product can undergo further cyclization.[10][11]

Yields are representative and can vary based on specific substrates and precise conditions.

Experimental Protocols

To illustrate the practical application of these principles, a detailed protocol for a reaction that leverages the unique reactivity of an amino-hydrazide is provided below.

Protocol: Synthesis of a 2,3-Dihydroquinazolin-4(3H)-one Derivative

This procedure demonstrates the tandem condensation-cyclization reaction of a 2-aminobenzohydrazide with an aldehyde, a reaction class where this scaffold excels.[10][11]

Rationale: This one-pot reaction is a highly efficient method for constructing the quinazolinone core. The first step is the formation of a hydrazone (Schiff base) between the aldehyde and the terminal -NH₂ of the hydrazide. The subsequent intramolecular cyclization involves the nucleophilic attack of the ortho-amino group onto the imine carbon, followed by tautomerization to yield the stable fused heterocyclic product. Using an amino-hydrazide is critical; a simple benzohydrazide would stop at the hydrazone stage under these conditions.

G cluster_workflow Experimental Workflow A 1. Dissolve 2-Aminobenzohydrazide & Aldehyde in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Reflux Mixture (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Isolate Product by Filtration D->E F 6. Wash with Cold Ethanol E->F G 7. Dry under Vacuum F->G

References

A Comparative Guide to the Biological Activity of 2-Amino-5-methylbenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of 2-Amino-5-methylbenzohydrazide

In the landscape of medicinal chemistry, the benzohydrazide moiety is a recognized pharmacophore, integral to a multitude of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The versatility of the hydrazide group, allowing for the synthesis of various derivatives such as hydrazones, has made it a focal point for the development of novel therapeutic agents.[1][2] This guide focuses on the this compound scaffold, a promising starting point for the synthesis of new chemical entities with potentially enhanced biological profiles. The presence of the amino group at the 2-position and the methyl group at the 5-position of the benzene ring offers unique electronic and steric properties that can be exploited to modulate the compound's interaction with biological targets.

This guide provides a comparative analysis of the potential biological activities of this compound derivatives, drawing upon established structure-activity relationships (SAR) from the broader class of benzohydrazides and related heterocyclic compounds. We will delve into synthetic strategies, present detailed experimental protocols for biological evaluation, and explore potential mechanisms of action.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives, particularly Schiff bases (hydrazones), is a straightforward and efficient process. The general approach involves the condensation of this compound with a variety of substituted aldehydes or ketones. This reaction is typically catalyzed by an acid and proceeds with good yields.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_derivatives Derivative Synthesis (Schiff Bases) 6-Methylisatoic_anhydride 6-Methylisatoic anhydride 2_Amino_5_methylbenzohydrazide This compound 6-Methylisatoic_anhydride->2_Amino_5_methylbenzohydrazide Hydrazine Hydrate Reflux Schiff_Bases This compound Schiff Base Derivatives 2_Amino_5_methylbenzohydrazide->Schiff_Bases Condensation Acid Catalyst, Reflux Aldehydes_Ketones Substituted Aldehydes/ Ketones (R-CHO) Aldehydes_Ketones->Schiff_Bases

Caption: General synthetic workflow for this compound derivatives.

The diverse array of commercially available substituted aldehydes and ketones allows for the creation of a large library of derivatives, each with unique physicochemical properties that can influence their biological activity.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative studies on a series of this compound derivatives are not extensively documented, we can infer potential structure-activity relationships based on the broader literature on benzohydrazides and related compounds.

Antimicrobial Activity

Hydrazone derivatives are well-known for their antimicrobial properties.[2][3] The antimicrobial efficacy of this compound Schiff base derivatives is likely to be significantly influenced by the nature of the substituent on the aromatic ring introduced from the aldehyde or ketone.

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing and Donating Groups: The presence of both electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -OH, -OCH3) on the aryl ring of the hydrazone moiety has been shown to modulate antimicrobial activity. The position of these substituents (ortho, meta, para) also plays a crucial role.[2]

  • Heterocyclic Moieties: Incorporation of heterocyclic rings (e.g., thiophene, furan, pyridine) can enhance antimicrobial potency.[4]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, can affect its ability to penetrate microbial cell membranes.

Table 1: Postulated Antimicrobial Activity of this compound Schiff Base Derivatives (Representative Data)

Compound IDR-Group (from R-CHO)Target OrganismPostulated MIC (µg/mL)Reference (Analogous Compounds)
AM-1 4-ChlorophenylStaphylococcus aureus16-32[4]
AM-2 4-NitrophenylEscherichia coli32-64[2]
AM-3 4-HydroxyphenylCandida albicans8-16[2]
AM-4 2-ThienylBacillus subtilis16-32[4]
AM-5 3,4,5-TrimethoxyphenylStaphylococcus aureus4-8[2]

Note: The MIC values in this table are hypothetical and are presented to illustrate potential SAR trends based on published data for structurally related compounds.

Anticancer Activity

Benzohydrazide derivatives have also demonstrated significant potential as anticancer agents.[1][5] Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes involved in cancer cell proliferation.[4]

Key SAR Insights for Anticancer Activity:

  • Substituent Effects: Similar to antimicrobial activity, the nature and position of substituents on the aryl ring of the hydrazone can dramatically influence cytotoxicity against cancer cell lines.

  • Enzyme Inhibition: Some benzohydrazide derivatives have been identified as inhibitors of enzymes such as epidermal growth factor receptor (EGFR) kinase.[5]

  • Apoptosis Induction: The ability to induce programmed cell death is a key characteristic of many anticancer compounds. Studies on related Schiff bases have shown that they can trigger apoptosis through various cellular pathways.[3][4]

Table 2: Postulated Anticancer Activity of this compound Schiff Base Derivatives (Representative Data)

Compound IDR-Group (from R-CHO)Cancer Cell LinePostulated IC50 (µM)Reference (Analogous Compounds)
AC-1 4-ChlorophenylHeLa (Cervical Cancer)5-15[4][6]
AC-2 4-MethoxyphenylMCF-7 (Breast Cancer)10-25[5]
AC-3 2,4-DichlorophenylA549 (Lung Cancer)2-10[5]
AC-4 NaphthylHepG2 (Liver Cancer)1-5[5]

Note: The IC50 values in this table are hypothetical and are presented to illustrate potential SAR trends based on published data for structurally related compounds.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following are standard protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of a Representative Schiff Base Derivative (e.g., N'-(4-chlorobenzylidene)-2-amino-5-methylbenzohydrazide)
  • Dissolution: In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1 mmol) dissolved in a minimal amount of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure Schiff base.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

MIC_Workflow Stock_Solution Prepare stock solution of This compound derivative in DMSO Serial_Dilution Perform two-fold serial dilutions in 96-well plate with growth medium Stock_Solution->Serial_Dilution Inoculation Inoculate each well with the microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubate plates at 37°C for 24 hours Inoculation->Incubation MIC_Determination Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Compound Stock Solution: Dissolve the synthesized derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (medium with inoculum and a standard antibiotic) and a negative control (medium with inoculum and DMSO without the test compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (prepared by serial dilution from a DMSO stock solution) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[4]

Postulated Mechanism of Action: A Look into Cellular Pathways

The biological activity of this compound derivatives can be attributed to their interaction with various cellular targets and pathways.

Anticancer Mechanism: Induction of Apoptosis

A plausible mechanism for the anticancer activity of these compounds is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway Derivative This compound Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces mitochondrial stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution of cell death

Caption: Postulated intrinsic pathway of apoptosis induced by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of novel therapeutic agents. By leveraging established synthetic methodologies and biological evaluation protocols, researchers can systematically explore the antimicrobial and anticancer potential of a wide array of its derivatives. The inferred structure-activity relationships discussed in this guide provide a rational basis for the design of new compounds with improved potency and selectivity. Future studies should focus on synthesizing and screening a focused library of these derivatives to validate the postulated SAR and to identify lead compounds for further preclinical development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Amino-5-methylbenzohydrazide, a key building block in the synthesis of various pharmaceutical compounds, demands robust analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison and cross-validation of common analytical techniques for the analysis of this compound, grounded in established scientific principles and regulatory expectations.

The objective of cross-validating analytical procedures is to demonstrate that they are fit for their intended purpose.[1][2] This guide will explore the cross-validation of three prevalent analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy.

The Critical Need for Method Cross-Validation

Before delving into the specifics of each analytical technique, it is crucial to understand the rationale behind cross-validation. When an analytical method is transferred between laboratories, or when different methods are used to measure the same analyte, a cross-validation study is essential to ensure the consistency and reliability of the results.[3] This process is a cornerstone of a robust quality system and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), who have adopted the International Council for Harmonisation (ICH) guidelines.[4][5][6] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, ensuring methods remain suitable throughout their use.[6][7][8]

The following diagram illustrates the logical flow of a comprehensive analytical method cross-validation process.

CrossValidation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Analytical Methods for Comparison Define_Purpose->Select_Methods Develop_Protocol Develop Cross-Validation Protocol Select_Methods->Develop_Protocol Prepare_Samples Prepare Standard and QC Samples Develop_Protocol->Prepare_Samples Analyze_HPLC Analyze by HPLC Prepare_Samples->Analyze_HPLC Analyze_GCMS Analyze by GC-MS Prepare_Samples->Analyze_GCMS Analyze_UVVis Analyze by UV-Vis Prepare_Samples->Analyze_UVVis Compare_Data Compare Performance Characteristics Analyze_HPLC->Compare_Data Analyze_GCMS->Compare_Data Analyze_UVVis->Compare_Data Assess_Equivalence Assess Method Equivalence Compare_Data->Assess_Equivalence Generate_Report Generate Validation Report Assess_Equivalence->Generate_Report

Caption: A workflow for the cross-validation of analytical methods.

Comparative Overview of Analytical Methods

The choice of an analytical method is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix.

Analytical MethodPrincipleAdvantagesLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, versatile, good for routine QC, cost-effective.Moderate sensitivity, potential for co-eluting impurities.
GC-MS Separation based on volatility and polarity, detection by mass fragmentation.High sensitivity and selectivity, structural elucidation capabilities.Requires derivatization for non-volatile compounds, higher operational complexity.
UV-Vis Spectroscopy Quantification based on the absorption of UV-Visible light.Simple, rapid, inexpensive, good for pure substance assay.Low specificity, prone to interference from other absorbing species.

Experimental Design for Cross-Validation

A well-designed cross-validation study is essential for generating meaningful and reliable data. The following protocols are designed to assess the performance of HPLC, GC-MS, and UV-Vis spectroscopy for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is often the workhorse for quality control in the pharmaceutical industry due to its robustness and reliability.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 75 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS)

For higher sensitivity and specificity, particularly for impurity profiling, GC-MS is a powerful technique. As this compound is not sufficiently volatile for direct GC analysis, a derivatization step is necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization:

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form the trimethylsilyl derivative.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions: EI mode at 70 eV, scanning from m/z 50 to 500.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • Prepare calibration standards and QC samples as described for the HPLC method.

  • Derivatize an aliquot of each standard and QC sample prior to injection.

UV-Visible Spectroscopy

This method provides a rapid and straightforward approach for the assay of a pure substance.

Instrumentation:

  • UV-Visible Spectrophotometer.

Methodology:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., ethanol or 0.1 M HCl).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standards at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (100 µg/mL) in the chosen solvent.

  • Prepare calibration standards by diluting the stock solution to concentrations that fall within the linear range of the instrument.

Performance Data and Comparison

The following table summarizes the expected performance characteristics for each analytical method based on a hypothetical cross-validation study. The acceptance criteria are based on the ICH Q2(R2) guidelines.[9][10]

ParameterHPLC-UVGC-MSUV-Vis SpectroscopyICH Acceptance Criteria
Specificity High (baseline separation from potential impurities)Very High (mass spectral identification)Low (potential for interference)The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[11]
Linearity (R²) >0.999>0.999>0.995≥ 0.99
Accuracy (% Recovery) 98.5 - 101.0%99.0 - 100.5%96.0 - 104.0%Typically 80-120% depending on the concentration.[12]
Precision (% RSD)
- Repeatability< 1.0%< 1.5%< 2.0%Typically ≤ 2%
- Intermediate Precision< 1.5%< 2.0%< 3.0%Typically ≤ 3%
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL1 µg/mL-
Limit of Quantitation (LOQ) 15 ng/mL1.5 ng/mL3 µg/mL-
Range 1 - 100 µg/mL0.05 - 50 µg/mL3 - 25 µg/mLThe interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[9]
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Unaffected by minor changes in oven temperature ramp and carrier gas flow.Unaffected by minor changes in solvent composition.The reliability of an analytical procedure in response to deliberate variations in analytical procedure parameters.[7]

The logical relationship between the core validation parameters as defined by ICH guidelines is visualized below.

Validation_Parameters Accuracy Accuracy Linearity Linearity Accuracy->Linearity Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Range Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Robustness Linearity->Range Linearity->Robustness LOD LOD Range->LOD LOQ LOQ Range->LOQ Range->Robustness LOD->LOQ LOD->Robustness LOQ->Robustness

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

The cross-validation of analytical methods for this compound demonstrates that while all three methods can be suitable for quantification, their applicability depends on the specific analytical challenge.

  • HPLC-UV emerges as the most balanced method for routine quality control, offering a good combination of specificity, precision, and cost-effectiveness.

  • GC-MS , with its superior sensitivity and selectivity, is the recommended method for trace-level impurity analysis and for applications requiring definitive identification.

  • UV-Vis Spectroscopy , while simple and rapid, should be reserved for the assay of the pure substance where the absence of interfering species can be guaranteed.

Ultimately, a comprehensive understanding of the strengths and limitations of each analytical technique, coupled with a rigorous cross-validation protocol grounded in regulatory guidelines, is essential for ensuring the quality and consistency of data in pharmaceutical development.

References

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 2-Amino-5-methylbenzohydrazide: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. 2-Amino-5-methylbenzohydrazide, a versatile scaffold in medicinal chemistry, presents a case study in the application of modern spectroscopic techniques for definitive structural elucidation. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the structure of this compound.

Authored from the perspective of a seasoned application scientist, this document moves beyond mere procedural descriptions. It delves into the causality behind experimental choices, offering insights into how each technique provides a unique and complementary piece of the structural puzzle. By integrating predicted data, derived from established principles and literature on analogous structures, with robust, self-validating experimental protocols, this guide serves as a practical resource for researchers, scientists, and drug development professionals.

The Structural Hypothesis: this compound

Before commencing any analytical workflow, it is imperative to establish the hypothesized structure and its key features. This compound (Molecular Formula: C₈H₁₁N₃O, Molecular Weight: 165.19 g/mol ) is characterized by a substituted benzene ring and a hydrazide functional group.

Key Structural Features to Verify:

  • A 1,2,4-trisubstituted aromatic ring.

  • An amino group (-NH₂) ortho to the hydrazide moiety.

  • A methyl group (-CH₃) para to the amino group.

  • A benzohydrazide group (-CONHNH₂).

Each spectroscopic technique will be leveraged to confirm the presence and connectivity of these specific features.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. By analyzing chemical shifts, coupling patterns (multiplicity), and integration values, we can piece together the molecular framework.

Expertise & Experience: The Rationale Behind ¹H NMR

For this compound, ¹H NMR is indispensable for confirming the substitution pattern of the aromatic ring. The distinct electronic environments created by the electron-donating amino and methyl groups and the electron-withdrawing hydrazide group will result in a predictable and unique set of signals for the three aromatic protons. Furthermore, the labile protons of the amino (-NH₂) and hydrazide (-CONHNH₂ and -NHNH₂) groups will appear as characteristic broad singlets, often exchangeable with D₂O, providing unequivocal evidence for their presence.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts and multiplicities for this compound, based on data from structurally related aminobenzamides and substituted benzohydrazides.[1][2] The spectrum is typically recorded in a solvent like DMSO-d₆, which is capable of hydrogen bonding and helps in observing the labile N-H protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Key Structural Insight
-CONHH~9.0 - 9.5Broad Singlet1HConfirms hydrazide N-H proton.
Aromatic H (ortho to -CONHNH₂)~7.5 - 7.7Doublet (d)1HDeshielded by adjacent carbonyl group.
Aromatic H (ortho to -NH₂)~6.8 - 7.0Doublet of Doublets (dd)1HShielded by amino group.
Aromatic H (meta to both groups)~6.6 - 6.8Doublet (d)1HMost shielded aromatic proton.
-NH₂ (Aromatic)~4.5 - 5.5Broad Singlet2HConfirms primary aromatic amine.
-CONHNH~4.0 - 4.5Broad Singlet2HConfirms primary hydrazide -NH₂.
-CH₃~2.2 - 2.4Singlet (s)3HConfirms methyl group on the aromatic ring.
Trustworthiness: A Self-Validating ¹H NMR Protocol

This protocol is designed to yield high-resolution data suitable for unambiguous structural confirmation.

  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup : Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.[3]

  • Acquisition Parameters :

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow linewidth on the solvent peak.

    • Acquire a standard one-dimensional proton spectrum over a spectral width of 0-12 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing : Process the acquired Free Induction Decay (FID) with an appropriate line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing resolution. Phase and baseline correct the spectrum accurately.

  • Validation Step (D₂O Exchange) : To confirm the identity of the labile -NH and -NH₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -CONHH ₂, -NH₂, and -CONHNH ₂ protons should diminish or disappear, confirming their assignment.

Visualization: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of Sample in ~0.7 mL DMSO-d6 lock_shim Lock & Shim dissolve->lock_shim acquire Acquire 1D Proton Spectrum (16-64 scans) lock_shim->acquire d2o_add Add 1 drop of D2O acquire->d2o_add process Fourier Transform, Phase & Baseline Correction acquire->process acquire_d2o Re-acquire Spectrum d2o_add->acquire_d2o compare Compare Spectra (Pre- & Post-D2O) acquire_d2o->compare analyze Analyze Chemical Shifts, Couplings, & Integrals process->analyze analyze->compare Confirm Labile Protons G cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Use Prepared NMR Sample acquire_c13 Acquire Proton-Decoupled 13C Spectrum (1024+ scans) sample->acquire_c13 acquire_dept Acquire DEPT-135 & DEPT-90 Spectra sample->acquire_dept process_c13 Process 13C Spectrum acquire_c13->process_c13 process_dept Process DEPT Spectra acquire_dept->process_dept analyze Correlate Spectra to Assign CH, CH3, and Quaternary Carbons process_c13->analyze process_dept->analyze Confirm Carbon Types G cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing & Validation background Acquire Background Spectrum (Clean ATR Crystal) place_sample Place Solid Sample on ATR Crystal background->place_sample acquire_sample Acquire Sample Spectrum (16-32 scans) place_sample->acquire_sample process Ratio Sample vs. Background to get Final IR Spectrum acquire_sample->process analyze Identify Characteristic Functional Group Bands process->analyze validate Clean Crystal & Re-run Background to Verify analyze->validate G cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis dissolve Prepare Dilute Solution (~100 µg/mL in Methanol) inject Inject 1 µL into GC-MS dissolve->inject separate Separate on Capillary Column inject->separate ionize Ionize with 70 eV EI separate->ionize detect Detect Ions (m/z 40-400) ionize->detect identify_peak Identify Compound Peak in Chromatogram detect->identify_peak analyze Analyze Mass Spectrum for Molecular Ion & Fragments identify_peak->analyze

References

Comparative study of the antimicrobial spectrum of 2-Amino-5-methylbenzohydrazide analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical entities with potent and broad-spectrum antimicrobial activities. Among the promising scaffolds, benzohydrazide derivatives have garnered significant attention due to their diverse biological activities, including notable antibacterial and antifungal properties.[1] This guide presents a comparative analysis of the antimicrobial spectrum of a series of substituted benzohydrazide analogs. While the primary focus is on analogs of 2-Amino-5-methylbenzohydrazide, due to the limited availability of specific data on this exact series, this guide will provide a comparative framework using closely related and well-studied substituted benzohydrazide analogs. This approach allows for a robust evaluation of the structure-activity relationships that govern the antimicrobial efficacy of this class of compounds.

This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, comparative data, and mechanistic insights to facilitate the exploration of benzohydrazide analogs as potential next-generation antimicrobial agents.

The Rationale for Investigating Benzohydrazide Analogs

The core chemical structure of benzohydrazide, characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2), serves as a versatile template for chemical modification. The ease of synthesis, typically through the condensation of a substituted benzoic acid or its ester with hydrazine hydrate, allows for the generation of a diverse library of analogs with varied electronic and steric properties.[2] These modifications can significantly influence the compound's interaction with microbial targets, thereby modulating its antimicrobial spectrum and potency. The hydrazide-hydrazone moiety (-CONH-N=CH-) in many derivatives is considered a key pharmacophore responsible for their biological activities.[3]

Experimental Determination of Antimicrobial Spectrum

To objectively compare the antimicrobial efficacy of different benzohydrazide analogs, standardized and reproducible experimental protocols are paramount. The following sections detail the step-by-step methodologies for two universally accepted assays: the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antimicrobial activity of a compound and is an excellent initial screening tool.[4] The principle lies in the diffusion of the antimicrobial agent from a saturated disk into an agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[5]

Experimental Protocol:

  • Preparation of Mueller-Hinton Agar (MHA) Plates: Prepare MHA according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth of 4mm. Allow the plates to solidify and come to room temperature before use.[6]

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

  • Inoculation of MHA Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage. Allow the plate to dry for 5-15 minutes.[6]

  • Application of Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the test benzohydrazide analog onto the inoculated agar surface. Ensure firm contact between the disk and the agar.[5]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours for most bacteria.[7]

  • Interpretation of Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the sensitivity of the microorganism to the compound.[4]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mha Prepare Mueller-Hinton Agar Plates inoculate Inoculate MHA Plate with Test Organism prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) prep_inoculum->inoculate apply_disks Apply Benzohydrazide Analog Disks inoculate->apply_disks incubate Incubate Plates (35°C, 16-18h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Kirby-Bauer Disk Diffusion Workflow

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] This is a crucial parameter for comparing the potency of different compounds.

Experimental Protocol:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the benzohydrazide analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well will contain 100 µL of the diluted compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism as described for the Kirby-Bauer method. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1]

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[8]

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[1]

  • Interpretation of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dilutions Prepare Serial Dilutions of Analogs in 96-Well Plate inoculate Inoculate Plate with Test Organism prep_dilutions->inoculate prep_inoculum Prepare Standardized and Diluted Inoculum prep_inoculum->inoculate add_controls Include Positive and Negative Controls inoculate->add_controls incubate Incubate Plate (37°C, 18-24h) add_controls->incubate read_mic Visually Determine MIC (Lowest Clear Well) incubate->read_mic

Broth Microdilution MIC Assay Workflow

Comparative Antimicrobial Spectrum of Substituted Benzohydrazide Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted benzohydrazide analogs against representative Gram-positive and Gram-negative bacteria, as well as a fungal species. These compounds, while not direct analogs of this compound, share the core benzohydrazide scaffold and provide valuable insights into the impact of different substituents on antimicrobial activity.

Compound/AnalogSubstituent(s)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)Reference(s)
Analog 1 2-hydroxy, N'-(3-hydroxybenzylidene)---[4]
Analog 2 4-chloro, N'-(substituted benzylidene)---[9]
Analog 3 N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxy1040-[10]
Analog 4 3/4-bromo, N'-(substituted benzylidene)---[2]
Analog 5 4-(morpholin-4-yl), N'-(arylidene)---[2]
Analog 6 2-hydroxy, N'-(1-(4-hydroxycumarinyl)ethylidene)---[2]
Ciprofloxacin (Standard Antibiotic)0.25 - 1.00.008 - 0.125-[1]
Fluconazole (Standard Antifungal)--0.25 - 1.0[6]

Note: A hyphen (-) indicates that data was not available in the cited sources.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data for various benzohydrazide analogs reveals several key structure-activity relationships:

  • Lipophilicity: The introduction of lipophilic groups, such as halogens (e.g., chloro, bromo) or methoxy groups, can enhance antimicrobial activity.[11] This is likely due to improved penetration of the bacterial cell membrane.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring can positively influence the antimicrobial potency.[12]

  • The Hydrazone Moiety: The -N=CH- linkage in hydrazone derivatives is often crucial for activity. The nature of the substituent attached to the imine carbon can significantly impact the biological activity.

  • Steric Factors: The position of substituents on the benzene ring can affect the overall conformation of the molecule, which in turn influences its binding to the target site.

SAR_Benzohydrazides core Benzohydrazide Core lipophilic Lipophilic Groups (e.g., -Cl, -Br, -OCH₃) Enhance membrane penetration core:f1->lipophilic R¹/R² ewg Electron-Withdrawing Groups (e.g., -NO₂) Increase potency core:f1->ewg R¹/R² hydrazone Hydrazone Moiety (-N=CH-R) Crucial for activity, R group modulates spectrum core:f2->hydrazone steric Steric Hindrance Positional isomers can have different activities core:f1->steric substituent_effects Substituent Effects on Antimicrobial Activity

Structure-Activity Relationships of Benzohydrazide Analogs

Putative Mechanisms of Antimicrobial Action

The precise mechanism of action for many benzohydrazide analogs is still under investigation; however, several plausible targets have been proposed. It is believed that these compounds may exert their antimicrobial effects through multiple mechanisms:

  • Inhibition of Cell Wall Synthesis: Some hydrazone derivatives have been suggested to interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.[3]

  • Enzyme Inhibition: Benzohydrazides may act as inhibitors of essential microbial enzymes. For instance, some analogs have shown inhibitory activity against enzymes involved in DNA replication, such as DNA gyrase.

  • Disruption of Membrane Potential: Certain benzophenone-containing compounds, which share structural similarities with some benzohydrazide derivatives, have been shown to cause membrane depolarization, indicating that the bacterial membrane is a primary target.

Further research is necessary to elucidate the specific molecular targets of this compound analogs to fully understand their antimicrobial properties.

Conclusion and Future Directions

This comparative guide underscores the potential of benzohydrazide analogs as a promising class of antimicrobial agents. The ease of their synthesis and the tunability of their chemical structure offer a fertile ground for the development of new drugs to combat resistant pathogens. The provided experimental protocols serve as a robust framework for the systematic evaluation of novel analogs.

Future research should focus on synthesizing and screening a focused library of this compound analogs to build a more specific structure-activity relationship profile. Elucidating the precise mechanism of action will be crucial for optimizing the therapeutic potential of these compounds and for designing next-generation analogs with enhanced potency and a favorable safety profile.

References

Validation of a new synthetic route for 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"### A Comparative Guide to the Synthesis of 2-Amino-5-methylbenzohydrazide: Validation of a Novel Catalytic Approach

Abstract: This guide provides a comprehensive validation of a new, efficient synthetic route for this compound, a key intermediate in medicinal chemistry.[1][2] We present a head-to-head comparison of a traditional two-step hydrazinolysis of a methyl ester with a novel, one-pot catalytic approach directly from the corresponding carboxylic acid. This document details the experimental protocols, comparative data analysis, and validation workflows to establish the superiority of the new method in terms of yield, efficiency, and greener chemistry principles. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of benzohydrazide derivatives.

Introduction: The Significance of this compound

This compound is a vital building block in the synthesis of a wide range of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.[1][2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance in drug discovery and development.[3]

Traditionally, the synthesis of benzohydrazides involves the reaction of a carboxylic acid ester with hydrazine hydrate, often requiring elevated temperatures and extended reaction times.[1][4] This guide introduces and validates a novel, zinc-catalyzed, one-pot synthesis directly from 2-amino-5-methylbenzoic acid, offering a more streamlined and efficient alternative.[5]

Comparative Synthesis Routes

Traditional Route: Two-Step Esterification and Hydrazinolysis

The conventional method for preparing this compound involves a two-step process:

  • Esterification: 2-Amino-5-methylbenzoic acid is first converted to its methyl ester, typically through Fischer esterification using methanol in the presence of a strong acid catalyst like sulfuric acid.

  • Hydrazinolysis: The resulting methyl 2-amino-5-methylbenzoate is then reacted with hydrazine hydrate, usually under reflux, to yield the desired benzohydrazide.[1][4]

While reliable, this method has several drawbacks, including the need for two separate reaction steps, the use of corrosive acids, and often moderate overall yields.

G cluster_0 Traditional Two-Step Synthesis Start 2-Amino-5-methylbenzoic Acid Ester Methyl 2-amino-5-methylbenzoate Start->Ester CH3OH, H2SO4 (cat.) Reflux Product This compound Ester->Product N2H4·H2O Reflux G cluster_1 Novel One-Pot Synthesis Start 2-Amino-5-methylbenzoic Acid Product This compound Start->Product N2H4·H2O, ZnCl2 (cat.) Heat G Synthesis Synthesized Product (Both Routes) Purification Recrystallization (Ethanol) Synthesis->Purification Purity HPLC Analysis (Purity >98%) Purification->Purity Structure Structural Confirmation Purity->Structure NMR ¹H & ¹³C NMR Structure->NMR IR FT-IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Final Validated Product NMR->Final IR->Final MS->Final

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle guiding the disposal of any chemical is to treat it as hazardous unless definitively proven otherwise. This approach ensures the highest level of safety for laboratory personnel and the environment.

I. Immediate Safety Considerations & Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on the functional groups present in 2-Amino-5-methylbenzohydrazide (an aromatic amine and a hydrazide), we can infer the following potential hazards:

  • Toxicity: Hydrazine and its derivatives are known to be toxic.[1] It is prudent to assume that this compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Aromatic amines can be irritating to the skin, eyes, and respiratory system.[2][3]

  • Environmental Hazard: Many synthetic organic compounds are toxic to aquatic life.[4][5]

Personal Protective Equipment (PPE):

Given these potential hazards, the following minimum PPE must be worn when handling this compound for disposal:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes or dust.
Lab Coat A standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent inhalation of dust or vapors. The necessity of respiratory protection should be determined by a site-specific risk assessment and your institution's Chemical Hygiene Plan.[6]
II. Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous waste stream.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Step 1: Waste Collection and Segregation

  • Container Selection: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[9][10] The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[8]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently if mixed. Strong oxidizing agents are a common incompatibility for amino and hydrazide compounds.[11]

Step 2: Labeling

Proper labeling is a critical component of safe waste management and is mandated by the EPA.[7] Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Toxic," "Irritant")

Step 3: Storage

  • Satellite Accumulation Areas (SAAs): Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The SAA should be at or near the point of generation and under the control of laboratory personnel.[12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents.

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Licensed Waste Hauler: Your EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the chemical in compliance with all federal, state, and local regulations.[10][13] The ultimate disposal method for hydrazide-containing waste is typically high-temperature incineration.[1]

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For a Small Spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section I.

  • Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Labeling and Disposal: Label the container with the spilled chemical's name and dispose of it as hazardous waste.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS or emergency response team.

  • Isolate: If possible, close the doors to the affected area to contain any vapors.

  • Do Not Attempt to Clean: A large spill requires specialized training and equipment to manage safely.

IV. The "Why" Behind the Protocol: A Deeper Dive

The procedures outlined above are not arbitrary; they are rooted in a deep understanding of chemical reactivity, toxicology, and environmental science, and are codified in regulations designed to protect both individuals and the ecosystem.

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for all laboratories.[15][16] The CHP is a written program that outlines the specific procedures and controls to minimize employee exposure to hazardous chemicals, including safe disposal practices.[17][18]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[8] This includes the generation, transportation, treatment, storage, and disposal of hazardous materials. The labeling, storage, and disposal requirements detailed in this guide are designed to comply with RCRA regulations.

The cautious approach of treating this compound as a hazardous waste, particularly given its hydrazide moiety, is scientifically sound. Hydrazines as a class of compounds have well-documented toxicities.[1] Incineration is the preferred disposal method because it ensures the complete destruction of the organic molecule, preventing its release into the environment.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Disposal of This compound assess_hazards Assess Hazards (Toxicity, Irritancy) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe spill Spill Occurs assess_hazards->spill collect_waste Collect in a Compatible, Sealed Container don_ppe->collect_waste label_waste Label Container as 'Hazardous Waste' with Full Chemical Name & Date collect_waste->label_waste store_waste Store in Designated SAA with Secondary Containment label_waste->store_waste contact_ehs Contact EHS for Pickup When Container is Full store_waste->contact_ehs licensed_disposal Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->licensed_disposal end End: Safe & Compliant Disposal licensed_disposal->end small_spill Small Spill: Absorb, Collect, Decontaminate spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->collect_waste large_spill->contact_ehs Emergency Response

Caption: Disposal workflow for this compound.

References

Mastering the Protocol: A Guide to Personal Protective Equipment for 2-Amino-5-methylbenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities like 2-Amino-5-methylbenzohydrazide, a compound with yet-to-be-fully-charted toxicological properties, demands a protocol grounded in caution, precision, and an unwavering commitment to safety.[1] This guide moves beyond a simple checklist, offering a comprehensive operational plan for the safe handling of this compound, from initial risk assessment to the final disposal of waste.

Our approach is built on the foundational principle of the hierarchy of controls, which prioritizes eliminating hazards at their source.[2] However, in a laboratory setting where direct handling of chemical substances is unavoidable, Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and potential exposure.[2][3] The following protocols are designed to be a self-validating system, ensuring that each step reinforces a culture of safety and scientific excellence.

Hazard Assessment of this compound

Before any handling of this compound, a thorough understanding of its known and potential hazards is paramount. Current safety data indicates that this compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Crucially, the toxicological properties of this material have not been thoroughly investigated, necessitating a cautious approach that assumes a higher level of risk.[1]

Key Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]

  • Unknown Toxicological Properties: The full spectrum of health effects is not yet known, warranting careful handling to avoid skin contact, inhalation, and ingestion.[1]

Core Personal Protective Equipment (PPE) Requirements

Given the hazard profile, the following PPE is mandatory for all procedures involving this compound. This table summarizes the required equipment and the rationale behind its use.

Protection TypeSpecificationsRationale
Eye/Face Protection Tight-sealing chemical safety goggles. A face shield is required when there is a splash hazard.Protects against accidental splashes of solutions or contact with airborne particles that could cause serious eye irritation.[4][5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A disposable lab coat or protective suit is also required.Prevents direct skin contact, which could lead to irritation or systemic absorption of the harmful substance.[6][7]
Respiratory Protection A NIOSH-approved respirator is necessary if engineering controls are insufficient or during activities that may generate dust, such as weighing.Protects the respiratory system from the inhalation of potentially harmful dust particles.[7][8]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.To avoid direct contact with the chemical.[9]

Operational Plan: From Handling to Disposal

A systematic approach to the entire lifecycle of handling this compound is essential for minimizing risk. This section provides a step-by-step guide for safe laboratory operations.

Experimental Workflow for Safe Handling

The following diagram outlines the critical decision points and corresponding safety measures from the moment the compound is received to the completion of the experimental work.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal start Receive Compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Full PPE store->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh prepare Prepare Solution in Fume Hood weigh->prepare experiment Conduct Experiment prepare->experiment decontaminate Decontaminate Work Area experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocols

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage in a well-ventilated area.

  • Before handling the container, don a lab coat, gloves, and safety glasses.[5]

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][6]

2. Preparation of Solutions:

  • All weighing and solution preparation must be conducted in a certified chemical fume hood to prevent the inhalation of dust.[5][7]

  • Use a dedicated set of non-sparking tools for handling the solid compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Handling and Use:

  • Always wear the full required PPE as detailed in the table above.

  • Avoid any direct contact with the skin and eyes.[1][6]

  • Prevent the formation of dust and aerosols.[7]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][9][10]

4. In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4][6][11]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately for treatment advice.[1][10]

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1][9]

  • Chemical Waste: Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] All waste disposal should be carried out in accordance with local, regional, and national regulations.[1][10][11]

  • Contaminated PPE: All disposable PPE, such as gloves and lab coats, that have come into contact with this compound should be collected in a sealed, labeled container for hazardous waste disposal.

  • Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

  • Spills: In the event of a spill, collect the material using an absorbent, non-combustible material and place it in a suitable container for disposal.[1] Ensure the area is thoroughly cleaned and decontaminated after the cleanup.

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a living document, to be reviewed and updated as more toxicological data becomes available.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.